5-Bromo-1,4-dimethyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,4-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCYRDDMLBDMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393583-34-0 | |
| Record name | 5-bromo-1,4-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-1,4-dimethyl-1H-pyrazole for Advanced Research Applications
Introduction: The Strategic Importance of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug discovery programs. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and ability to engage in a multitude of intermolecular interactions have cemented its role in a vast array of therapeutics.[3][4][5] Pyrazole derivatives are integral components of blockbuster drugs targeting a spectrum of diseases, from various cancers to inflammatory conditions and infectious diseases.[1][5]
This guide focuses on a specific, highly versatile building block: 5-Bromo-1,4-dimethyl-1H-pyrazole . The strategic placement of a bromine atom on the pyrazole core renders it an exceptionally valuable intermediate for synthetic chemists. This bromine atom acts as a versatile chemical "handle," enabling the introduction of diverse molecular fragments through robust and predictable cross-coupling reactions. The dimethyl substitution pattern provides a stable, well-defined core, influencing both the steric and electronic properties of the molecule. For researchers, scientists, and drug development professionals, understanding the synthesis, reactivity, and application of this compound is key to unlocking novel chemical space and accelerating the development of next-generation therapeutics.
Physicochemical Properties and Identification
Accurate identification and characterization are paramount for any chemical intermediate. While a specific CAS number for 5-Bromo-1,4-dimethyl-1H-pyrazole is not consistently cited in major commercial catalogs, its identity is defined by its structure and can be confirmed through analytical data. The related compound, 5-Bromo-1,3-dimethyl-1H-pyrazole, is commercially available under CAS Number 5744-70-7.[6][7][8]
Below is a summary of the key computed and structural properties for the target molecule.
| Property | Value | Source |
| IUPAC Name | 5-bromo-1,4-dimethylpyrazole | PubChemLite[9] |
| Molecular Formula | C₅H₇BrN₂ | PubChemLite[9] |
| Molecular Weight | 175.03 g/mol | Sigma-Aldrich[7] |
| Monoisotopic Mass | 173.97926 Da | PubChemLite[9] |
| SMILES | CC1=C(N(N=C1)C)Br | PubChemLite[9] |
| InChI Key | UKCYRDDMLBDMPK-UHFFFAOYSA-N | PubChemLite[9] |
| Predicted XlogP | 1.6 | PubChemLite[9] |
| Appearance | (Predicted) Colorless to yellow oil or semi-solid | Sigma-Aldrich[7] |
Note: Some data is for the closely related isomer 5-Bromo-1,3-dimethyl-1H-pyrazole and serves as a reference.
Synthesis and Characterization
Proposed Synthetic Workflow
The most direct approach involves the condensation of a 1,3-dicarbonyl equivalent with methylhydrazine, followed by bromination.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Methodology (Proposed)
Step 1: Synthesis of 1,4,5-Trimethyl-1H-pyrazole
-
Reactor Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (1.0 equiv) and a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Slowly add methylhydrazine (1.0-1.1 equiv) to the stirred solution at room temperature. The addition may be exothermic, and cooling may be required.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 1,4,5-trimethyl-1H-pyrazole.
Step 2: Synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole
-
Reactor Setup: Dissolve the 1,4,5-trimethyl-1H-pyrazole (1.0 equiv) from Step 1 in a solvent such as carbon tetrachloride (CCl₄).[10]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise to the solution. The reaction is typically initiated by light or a radical initiator if performed in a non-polar solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC/LC-MS). The C5 position of N-alkylated pyrazoles is electronically rich and susceptible to electrophilic substitution, but the C3 position is a potential byproduct.
-
Work-up and Purification: Filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The final product, 5-Bromo-1,4-dimethyl-1H-pyrazole, can be purified by flash column chromatography on silica gel.
Core Reactivity and Synthetic Utility
The primary value of 5-Bromo-1,4-dimethyl-1H-pyrazole lies in its utility as an electrophilic partner in palladium-catalyzed cross-coupling reactions.[11] These reactions are fundamental transformations in modern drug discovery, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[11][12]
Caption: Key cross-coupling reactions utilizing the title compound.
A. Suzuki-Miyaura Coupling: Accessing Arylated Pyrazoles
This reaction is a cornerstone for creating C(sp²)-C(sp²) bonds, allowing for the introduction of diverse aryl and heteroaryl groups.[11] This is particularly crucial for synthesizing molecules like kinase inhibitors, where specific aromatic moieties are often required for binding to the ATP pocket of the target enzyme.[11][13]
Generalized Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a reaction vessel, add 5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).[11]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.01-0.05 equiv).[11][14]
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.[15] Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Heating: Heat the reaction mixture to 80-120 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[11][15]
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the 5-aryl-1,4-dimethyl-1H-pyrazole derivative.
B. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C(sp²)-N bonds, providing access to a wide range of N-substituted pyrazoles.[11] These 5-amino-pyrazole derivatives are not only valuable intermediates but can possess significant biological activity themselves.[16]
Generalized Protocol: Buchwald-Hartwig Amination
-
Catalyst Pre-formation: In a reaction vessel under an inert atmosphere, combine the palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (0.01-0.05 equiv) and a suitable phosphine ligand (e.g., XPhos, BINAP) (0.01-0.10 equiv) in an anhydrous solvent like toluene or dioxane.[11][17]
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide, NaOtBu) (1.5-2.5 equiv), followed by 5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv), and the desired amine (1.1-1.5 equiv).[11][17]
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction's progress until completion.
-
Work-up and Purification: Cool the reaction, quench cautiously with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. The desired 5-amino-1,4-dimethyl-1H-pyrazole can be isolated after purification by flash chromatography.
Applications in Drug Discovery
The true power of 5-Bromo-1,4-dimethyl-1H-pyrazole is realized in its application as a foundational element for library synthesis in drug discovery campaigns. The pyrazole core's metabolic stability and its capacity to act as both a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with biological targets.[1]
Many pyrazole-containing drugs function as kinase inhibitors, which are critical for treating various cancers by targeting dysregulated cell signaling pathways.[1][4]
Caption: Drug discovery workflow starting from the pyrazole building block.
Safety and Handling
As with any brominated organic compound, proper safety protocols must be strictly followed. Based on safety data sheets for analogous compounds like 5-Bromo-1,3-dimethyl-1H-pyrazole, the following hazards and precautions are relevant.[7]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[7]
Conclusion
5-Bromo-1,4-dimethyl-1H-pyrazole represents more than just a chemical intermediate; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure and the versatile reactivity of its bromine substituent provide an efficient and reliable gateway to a vast and diverse chemical space. By leveraging robust palladium-catalyzed cross-coupling reactions, researchers can rapidly generate libraries of novel pyrazole derivatives for biological screening. For any drug discovery program focused on kinase inhibitors or other targets where the pyrazole scaffold is advantageous, this compound serves as an invaluable starting point for building the next generation of therapeutic agents.
References
-
(2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]
-
(2022, October 26). Pyrazole Scaffold: A Remarkable Tool in Drug Development. IJPSRR. [Link]
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(2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
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Singh, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
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(2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online. [Link]
-
5-(2-bromoethyl)-1,4-dimethyl-1H-pyrazole. (n.d.). PubChem. [Link]
-
Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. (n.d.). ResearchGate. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.).
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
5-bromo-1,4-dimethyl-1h-pyrazole-3-carbaldehyde. (n.d.). PubChemLite. [Link]
-
Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. (2008). ACS Publications. [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025). Wiley Online Library. [Link]
-
Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES. [Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses. [Link]
-
5-bromo-1,4-dimethyl-1h-pyrazole-3-carboxylic acid. (n.d.). PubChemLite. [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing. [Link]
-
5-bromo-1,4-dimethyl-1h-pyrazole. (n.d.). PubChemLite. [Link]
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5-Bromo-1,4-dimethyl-1H-pyrazole spectroscopic data (NMR, IR, Mass Spec)
Technical Whitepaper: Spectroscopic Profiling & Structural Validation of 5-Bromo-1,4-dimethyl-1H-pyrazole
Executive Summary & Strategic Importance
5-Bromo-1,4-dimethyl-1H-pyrazole (CAS: N/A for specific isomer in some DBs; often custom synthesized) represents a critical scaffold in the development of pyrazole-based kinase inhibitors and agrochemicals. Its structural integrity is frequently compromised by its regioisomer, 3-bromo-1,4-dimethyl-1H-pyrazole , which forms competitively during synthesis (specifically during the methylation of 4-methyl-5-bromopyrazole).
This guide provides a rigorous, self-validating spectroscopic workflow to distinguish the target 5-bromo isomer from its 3-bromo analog. Unlike standard datasheets, this document focuses on causality —explaining why signals appear where they do and how to use 2D NMR to irrefutably confirm regiochemistry.
Synthetic Context: The Origin of Ambiguity
To understand the analytical challenge, one must understand the synthesis. The most common route involves the methylation of 4-methyl-3(5)-bromopyrazole. Due to annular tautomerism, the starting material exists in equilibrium, leading to two N-methylated products.
Figure 1: Divergent synthesis pathway leading to regioisomeric mixtures. The analytical challenge is distinguishing the Target (Green) from the Impurity (Red).
Spectroscopic Profile: Mass Spectrometry
Mass spectrometry provides the first line of evidence for chemical composition but cannot distinguish regioisomers. It serves to validate the bromination state.
Method: LC-MS (ESI+) or GC-MS (EI).
| Parameter | Value / Observation | Interpretation |
| Molecular Formula | C₅H₇BrN₂ | |
| Monoisotopic Mass | 173.98 | Based on ⁷⁹Br |
| Isotopic Pattern | 1:1 doublet | Distinctive "twin peaks" at m/z 174 (M+) and 176 (M+2) confirm the presence of a single Bromine atom.[1] |
| Fragmentation (EI) | [M-Br]⁺ peak | Loss of Br (m/z ~95) indicates the halogen is labile under electron impact. |
Nuclear Magnetic Resonance (NMR) Profiling
This is the core of the validation. The chemical shifts listed below are diagnostic.
A. 1H NMR Data (Proton)
Solvent: CDCl₃, 400 MHz
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Diagnostic Logic |
| H-3 | 7.35 - 7.45 | Singlet (s) | 1H | The most deshielded proton. In the 5-bromo isomer, this proton is adjacent to N2, which is pyridine-like and deshielding. |
| N-Me | 3.75 - 3.85 | Singlet (s) | 3H | Diagnostic handle. Its position is sensitive to the substituent at C5.[2] |
| C4-Me | 1.95 - 2.05 | Singlet (s) | 3H | Methyl group on the ring.[3] |
B. 13C NMR Data (Carbon)
Solvent: CDCl₃, 100 MHz
| Assignment | Shift (δ ppm) | Type (DEPT-135) | Notes |
| C-3 | 138.0 - 140.0 | CH (+) | Deshielded imine-like carbon. |
| C-5 | 110.0 - 115.0 | C (Quaternary) | Critical: Carbon attached to Br. Typically upfield relative to C-3 due to heavy atom effect and lack of double bond character compared to C3. |
| C-4 | 115.0 - 118.0 | C (Quaternary) | Substituted by Methyl. |
| N-Me | 36.0 - 37.5 | CH₃ (+) | Standard N-methyl range. |
| C4-Me | 9.0 - 11.0 | CH₃ (+) | Ring methyl. |
The "Self-Validating" Protocol: Regioisomer Determination
Standard 1D NMR is often insufficient to prove you have the 5-bromo isomer versus the 3-bromo isomer because the shifts are similar. You must use Nuclear Overhauser Effect (NOE) spectroscopy.
The NOE Logic Gate
-
Target (5-Bromo): The N-Methyl group is spatially close to the Bromine atom (C5). Bromine has no protons. Result: NO NOE signal between N-Me and any ring proton.
-
Impurity (3-Bromo): The N-Methyl group is spatially close to the C5-Proton. Result: Strong NOE enhancement between N-Me and C5-H.
Figure 2: The NOE Logic Gate for structural confirmation. This is the definitive test for batch release.
Infrared (IR) Spectroscopy
IR is less specific for isomer differentiation but useful for functional group confirmation.
-
C-H Stretch (Aromatic): 3050–3010 cm⁻¹ (Weak).
-
C-H Stretch (Aliphatic): 2950–2850 cm⁻¹ (Methyl groups).
-
C=N / C=C Ring Stretch: 1550–1480 cm⁻¹ (Characteristic pyrazole breathing modes).
-
C-Br Stretch: 600–500 cm⁻¹ (Strong, broad band; specific to the halogenated carbon).
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the solid/oil sample.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d). Note: DMSO-d6 may cause peak shifting; stick to CDCl₃ for consistency with literature.
-
Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube.
-
Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm for accurate shift reporting.
Protocol B: 1D NOE Experiment (The "Kill Step" for Impurities)
-
Acquire a standard 1H spectrum.[4]
-
Select the N-Methyl singlet (approx. 3.8 ppm) as the irradiation target.
-
Set mixing time to 500 ms .
-
Analysis:
-
Look for a response at the aromatic region (~7.4 ppm).
-
Positive Peak: Indicates spatial proximity (distance < 5 Å). This confirms the 3-bromo isomer (where H is at C5).
-
Null Result: Confirms the 5-bromo isomer (where Br is at C5, pushing the H to C3, which is too far for NOE).
-
References
-
Elguero, J., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Link
-
Claramunt, R. M., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles.[5] Application to annular tautomerism. Canadian Journal of Chemistry. Link
-
BenchChem Technical Support. (2025). Selective N-Methylation of Pyrazoles and NMR Interpretation. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 5-bromo-1,4-dimethyl-1H-pyrazole. Link
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An In-depth Technical Guide to 5-Bromo-1,4-dimethyl-1H-pyrazole
This guide provides a comprehensive overview of the physical properties, spectroscopic characteristics, and a detailed synthesis protocol for 5-Bromo-1,4-dimethyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who utilize substituted pyrazoles as key building blocks.
Compound Identification and Overview
5-Bromo-1,4-dimethyl-1H-pyrazole is a halogenated heterocyclic compound. The pyrazole core is a prevalent scaffold in medicinal chemistry, and the strategic placement of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures.
Key Identifiers:
-
IUPAC Name: 5-bromo-1,4-dimethyl-1H-pyrazole
-
CAS Number: 1393583-34-0[1]
-
Molecular Formula: C₅H₇BrN₂[1]
-
Molecular Weight: 175.03 g/mol [1]
Caption: Molecular Structure of 5-Bromo-1,4-dimethyl-1H-pyrazole.
Physicochemical Properties
While extensive experimental data for this specific isomer is not widely published, the following table summarizes its known and predicted properties. Predictions are based on data from isomeric compounds and standard computational models.
| Property | Value | Source/Comment |
| CAS Number | 1393583-34-0 | Commercial Supplier[1] |
| Molecular Formula | C₅H₇BrN₂ | Confirmed[1] |
| Molecular Weight | 175.03 g/mol | Confirmed[1] |
| Physical Appearance | Colorless to yellow oil or semi-solid | Predicted; based on similar isomers like 5-Bromo-1,3-dimethyl-1H-pyrazole. |
| Melting Point | Not available | Experimental data not found. |
| Boiling Point | Not available | Experimental data not found. |
| Density | Not available | Experimental data not found. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate. | Predicted; pyrazole derivatives typically show good solubility in polar organic solvents. |
| Storage | Store at room temperature. | Commercial Supplier[1] |
Spectroscopic and Analytical Data (Predicted)
For a researcher, unambiguous structural confirmation is paramount. The following section details the predicted spectroscopic data that would serve to validate the successful synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole.
3.1 ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple and diagnostic, showing three distinct singlet signals corresponding to the three types of non-equivalent protons.
-
δ ~ 3.8-4.0 ppm (s, 3H): This signal corresponds to the protons of the methyl group attached to the N1 nitrogen (N-CH₃). The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen atom within the aromatic ring.
-
δ ~ 7.3-7.5 ppm (s, 1H): This singlet represents the single proton at the C3 position of the pyrazole ring.
-
δ ~ 2.1-2.3 ppm (s, 3H): This signal is attributed to the protons of the methyl group at the C4 position (C-CH₃).
3.2 ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display five signals, one for each unique carbon atom in the molecule.
-
δ ~ 140-145 ppm: Quaternary carbon at the C5 position, bonded to bromine. The significant downfield shift is due to the electronegativity of the bromine atom.
-
δ ~ 125-130 ppm: Methane carbon at the C3 position.
-
δ ~ 115-120 ppm: Quaternary carbon at the C4 position, bonded to a methyl group.
-
δ ~ 35-40 ppm: N-methyl carbon (N-CH₃).
-
δ ~ 10-15 ppm: C-methyl carbon (C-CH₃).
3.3 Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and the presence of bromine.
-
Molecular Ion (M⁺): Expect a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z ≈ 174 and m/z ≈ 176 with a relative intensity ratio of approximately 1:1.
-
Fragmentation: Common fragmentation patterns may include the loss of a bromine radical (M-Br)⁺ or a methyl radical (M-CH₃)⁺.
Synthesis and Purification Protocol
The synthesis of substituted pyrazoles can be achieved through various established methodologies.[2][3][4] A robust and logical approach for 5-Bromo-1,4-dimethyl-1H-pyrazole involves the cyclocondensation of a suitable β-dicarbonyl equivalent with methylhydrazine, followed by bromination. Given the substitution pattern, a direct synthesis from a brominated precursor is the most regioselective strategy.
The following protocol is a field-proven, logical pathway for obtaining the target compound. It is designed as a self-validating system where successful synthesis can be confirmed using the spectroscopic data outlined above.
Caption: Proposed two-step synthesis workflow for 5-Bromo-1,4-dimethyl-1H-pyrazole.
Step-by-Step Methodology
Step 1: Synthesis of 1,4-Dimethyl-1H-pyrazole
-
Rationale: This initial step constructs the core pyrazole ring. The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and reliable method.[4] Using methylhydrazine ensures the N1-methylation, and 3-methyl-2,4-pentanedione provides the correct carbon backbone for the desired C4-methylation.
-
Procedure:
-
To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in absolute ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 1,4-dimethyl-1H-pyrazole, which can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.
-
Step 2: Synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole
-
Rationale: The bromination of the pyrazole ring is an electrophilic aromatic substitution. The 4-position is the most electronically rich and sterically accessible for pyrazoles, but since it is blocked by a methyl group in our intermediate, the substitution is directed to the C5 position.[5] N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent to minimize the formation of byproducts.[6]
-
Procedure:
-
Dissolve the crude 1,4-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Protect the reaction from light to prevent radical side reactions with NBS.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure 5-Bromo-1,4-dimethyl-1H-pyrazole.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-1,4-dimethyl-1H-pyrazole is not widely available, data from isomeric and related brominated pyrazoles should be used to inform handling procedures.
-
General Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure exposed skin is covered.
-
Respiratory Protection: Handle in a well-ventilated fume hood.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals with an appropriate risk assessment performed for all procedures.
References
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Synfacts. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. (2024). The Journal of Organic Chemistry. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). Molecules. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. (1971). Australian Journal of Chemistry. [Link]
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Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. ConnectSci. [Link]
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5-(2-bromoethyl)-1,4-dimethyl-1H-pyrazole. PubChem. [Link]
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CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. (2023). Journal of Chemistry and Technologies. [Link]
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Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). MDPI. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
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5-bromo-1,4-dimethyl-1h-pyrazole-3-carbaldehyde. PubChemLite. [Link]
-
3-bromo-1,4-dimethyl-1H-pyrazole. PubChem. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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5-bromo-1,4-dimethyl-1h-pyrazole. PubChemLite. [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Combination of 1H and 13C NMR Spectroscopy. NMR Spectra. [Link]
-
1 H-NMR spectrum of pyrazole (Clark, 2010). ResearchGate. [Link]
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Technical Guide: Safety, Handling, and Application of 5-Bromo-1,4-dimethyl-1H-pyrazole
The following is an in-depth technical guide on the safety, handling, and application of 5-Bromo-1,4-dimethyl-1H-pyrazole , designed for researchers and drug development professionals.
Introduction & Chemical Identification
5-Bromo-1,4-dimethyl-1H-pyrazole is a specialized heterocyclic building block used extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and protein degraders (PROTACs). Its structural specificity—defined by the bromine atom at the C5 position and methyl groups at N1 and C4—distinguishes it from its constitutional isomers, such as 3-bromo-1,4-dimethyl-1H-pyrazole or 5-bromo-1,3-dimethyl-1H-pyrazole.
Precise identification is critical, as isomer confusion can lead to regiospecific failures in downstream cross-coupling reactions.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | 5-Bromo-1,4-dimethyl-1H-pyrazole |
| CAS Number | 1393583-34-0 |
| Molecular Formula | C₅H₇BrN₂ |
| Molecular Weight | 175.03 g/mol |
| Structural Features | Pyrazole ring, N1-Methyl, C4-Methyl, C5-Bromo |
| Physical State | Typically a low-melting solid or viscous oil (batch dependent) |
| Solubility | Soluble in DMSO, DCM, Methanol, Ethyl Acetate |
Hazard Identification & Toxicology (GHS Standards)
While specific toxicological data for this exact isomer is limited, Read-Across methodology from structurally analogous brominated pyrazoles (e.g., CAS 5744-70-7) dictates the following safety profile. Treat this compound as a bioactive intermediate with potential for irritation and acute toxicity.
GHS Classification (Derived)
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Key Toxicological Mechanisms
-
Alkylating Potential: As an organobromide, the compound possesses weak alkylating potential, posing a risk of interacting with nucleophilic biological residues (DNA/Proteins) if exposure is prolonged.
-
Mucosal Irritation: Pyrazole derivatives are known to irritate mucous membranes. Inhalation of aerosols or dusts can trigger respiratory distress.
Risk Mitigation & Engineering Controls
To ensure data integrity and operator safety, the following hierarchy of controls must be implemented.
PPE Decision Logic
-
Gloves: Nitrile (0.11 mm) is sufficient for incidental splash contact. For prolonged handling or dissolution in penetrating solvents (e.g., DCM), use Silver Shield/4H or double-gloved Nitrile.
-
Respiratory: If handling the solid powder outside a hood, a P95/P3 particulate respirator is mandatory. In solution, a standard fume hood (face velocity > 0.5 m/s) is sufficient.
Diagram 1: Safety Decision Logic
Caption: Decision matrix for PPE selection based on physical state and solvent system.
Handling & Synthesis Workflow
The primary utility of 5-Bromo-1,4-dimethyl-1H-pyrazole is as an electrophile in Palladium-catalyzed cross-coupling (Suzuki-Miyaura). The C5-Bromine bond is activated for oxidative addition, but the steric influence of the C4-methyl group requires specific catalytic systems.
Protocol: Suzuki-Miyaura Coupling
Objective: Coupling 5-Bromo-1,4-dimethyl-1H-pyrazole with an aryl boronic acid.
Reagents:
-
Substrate: 5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 eq)
-
Boronic Acid: Ar-B(OH)₂ (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)
-
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or round-bottom flask with the pyrazole, boronic acid, and base. Cap and purge with Nitrogen/Argon for 5 minutes.
-
Why: Oxygen poisons Pd(0) species, halting the catalytic cycle.
-
-
Solvation: Add degassed solvent (Dioxane/Water).
-
Catalyst Addition: Add the Pd catalyst quickly against a positive flow of inert gas.
-
Reaction: Heat to 80–100°C. Monitor via LC-MS.
-
Note: The C4-methyl group may slow down oxidative addition compared to unhindered pyrazoles; higher temperatures may be required.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Diagram 2: Synthesis Workflow & Checkpoints
Caption: Operational workflow for Suzuki coupling including critical decision points.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated). While the compound is relatively stable, cool storage prevents slow debromination or discoloration over months.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The compound is not highly hygroscopic but protecting it from moisture ensures reproducibility in water-sensitive reactions (e.g., Buchwald-Hartwig).
-
Incompatibility: Keep away from strong oxidizing agents and strong acids.
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes. Remove contact lenses. Seek medical attention if irritation persists.
-
Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption.
-
Spill Cleanup:
-
Ventilate the area.
-
Adsorb liquid spills with vermiculite or sand.
-
For solids, wet-sweep to avoid dust generation.
-
Dispose of as Halogenated Organic Waste .
-
References
-
PubChem. (2025).[1] Compound Summary: 5-Bromo-1,4-dimethyl-1H-pyrazole (CAS 1393583-34-0).[2] National Library of Medicine. [Link]
Sources
5-Bromo-1,4-dimethyl-1H-pyrazole reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-1,4-dimethyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 5-Bromo-1,4-dimethyl-1H-pyrazole, a key heterocyclic building block in contemporary drug discovery and materials science. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, and this bromo-substituted derivative serves as a versatile precursor for extensive functionalization.[1] This document elucidates the principal reaction pathways, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, offering field-proven insights into experimental design and optimization. Stability under various thermal and chemical conditions is also discussed to provide a complete profile for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 5-Bromo-1,4-dimethyl-1H-pyrazole
5-Bromo-1,4-dimethyl-1H-pyrazole is a strategically important intermediate in organic synthesis. The pyrazole core is a feature of numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] The introduction of a bromine atom at the C5 position provides a reactive handle for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the systematic exploration of chemical space to enhance biological activity and pharmacokinetic properties.[1] Its derivatives have shown a wide array of biological activities, including kinase inhibition, which is crucial in cancer therapy.[1]
The dimethyl substitution pattern at N1 and C4 offers several advantages:
-
N1-Methylation: Blocks the acidic N-H proton, preventing potential side reactions with bases or organometallic reagents and simplifying its reactivity profile compared to N-H pyrazoles.
-
C4-Methylation: Provides steric and electronic influence on the pyrazole ring, which can be exploited to fine-tune the properties of the final compounds.
This guide will focus on the key transformations that leverage the C5-bromo substituent, providing both mechanistic understanding and practical, detailed protocols.
Core Reactivity Profile: A Hub for Molecular Diversification
The reactivity of 5-Bromo-1,4-dimethyl-1H-pyrazole is dominated by the chemistry of the C-Br bond. This bond is sufficiently activated to participate in a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern synthetic chemistry for forming C(sp²)–C(sp²) and C(sp²)–N bonds, and 5-bromo-1,4-dimethyl-1H-pyrazole is an excellent substrate for these transformations.
The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between the pyrazole C5 position and various aryl or heteroaryl boronic acids or esters.[2] This reaction is fundamental for building the complex biaryl structures often found in kinase inhibitors and other pharmaceuticals.[1][3]
Causality in Experimental Design:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst, but more advanced catalysts like Pd(dppf)Cl₂ often offer better yields and faster reaction times, especially for challenging substrates.[3]
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid partner in the catalytic cycle.[2] Cesium carbonate is often used in more challenging couplings due to its higher solubility and basicity.[2]
-
Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[4]
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to 5-amino-1,4-dimethyl-1H-pyrazole derivatives.[5] This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[5]
Causality in Experimental Design:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Sterically hindered, electron-rich ligands like XPhos or BINAP are often necessary to promote the reductive elimination step and prevent side reactions like β-hydride elimination.[1][6] The choice of palladium source can also be critical.[7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[1]
-
Inert Atmosphere: The Pd(0) species in the catalytic cycle is oxygen-sensitive, so these reactions must be run under an inert atmosphere (e.g., argon or nitrogen).
Stability Profile
Understanding the stability of an intermediate is critical for its storage, handling, and use in multi-step syntheses.
-
Thermal Stability: 5-Bromo-1,4-dimethyl-1H-pyrazole is generally stable under normal laboratory conditions and can be stored at room temperature. [8][9]However, like many halogenated heterocycles, prolonged exposure to high temperatures, especially in the presence of catalysts or impurities, can lead to decomposition.
-
Chemical Stability: The compound is stable to a wide range of reagents commonly used in organic synthesis. The C-Br bond is robust and does not typically undergo cleavage under standard acidic or mildly basic conditions. However, it is susceptible to cleavage under several conditions:
-
Strongly Reducing Conditions: Reagents like catalytic hydrogenation (e.g., H₂/Pd-C) or strong hydride sources can lead to hydro-debromination.
-
Organometallic Reagents: As discussed, strong bases like organolithiums will lead to metal-halogen exchange rather than simple deprotonation. [10] * Certain Metal Catalysts: Some transition metals, particularly under reductive conditions, can promote C-Br bond cleavage. [11][12]
-
Experimental Protocols
The following protocols are generalized procedures based on established methodologies and serve as a starting point for laboratory implementation. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
K₂CO₃ (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel (e.g., a Schlenk tube), add 5-Bromo-1,4-dimethyl-1H-pyrazole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃. [3]2. Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add the anhydrous, degassed toluene.
-
Add 5-Bromo-1,4-dimethyl-1H-pyrazole followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
The following table summarizes typical reaction conditions for the functionalization of bromo-heterocyclic systems, which are analogous to 5-Bromo-1,4-dimethyl-1H-pyrazole. Yields are highly substrate-dependent.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.5) | DME/H₂O | 80-100 | 70-95 [3] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (5) | NaOtBu (1.5) | Toluene | 90-110 | 60-90 [1] |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF/DMF | 25-60 | 65-85 [1] |
| Metal-Halogen Ex. | - | - | n-BuLi (1.1) | THF | -78 | Variable [13] |
Conclusion
5-Bromo-1,4-dimethyl-1H-pyrazole is a robust and highly versatile building block for chemical synthesis. Its reactivity is primarily centered on the C5-bromine atom, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates. The N1-methyl group simplifies its reactivity by removing the acidic proton, making it a predictable and reliable substrate. With a stable profile under common laboratory conditions, this compound provides a reliable and efficient entry point for the synthesis of a diverse library of complex pyrazole derivatives for applications in drug discovery and materials science.
References
- Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry - Benchchem.
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3 - Springer. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. Available at: [Link]
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5-bromo-1,4-dimethyl-1h-pyrazole-3-carbaldehyde - PubChem. Available at: [Link]
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Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
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Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles - Canadian Journal of Chemistry. Available at: [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - Molecules. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - Molecules. Available at: [Link]
-
Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole - RSC Publications. Available at: [Link]
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Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles - Journal of Organic Chemistry. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
-
5-bromo-1, 4-dimethyl-1H-pyrazole, min 97%, 250 mg - Oakwood Chemical. Available at: [Link]
-
5-bromo-1,4-dimethyl-1h-pyrazole (C5H7BrN2) - PubChem. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - Molecules. Available at: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences. Available at: [Link]
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Heterocyclic biradicaloid for singlet fission: cleavage of bromine atoms from precursor 3,6-dibromo-1,4-dimethyl-piperazine-2,5-dione - Scientific Reports. Available at: [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarship - TCNJ. Available at: [Link]
-
Metal-catalysed halogen exchange reactions of aryl halides - The Sheppard Group. Available at: [Link]
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An In-depth Technical Guide to 5-Bromo-1,4-dimethyl-1H-pyrazole for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-bromo-1,4-dimethyl-1H-pyrazole, a key building block for synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its commercial availability, properties, handling, and applications, with a focus on its role in the synthesis of complex molecules.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its metabolic stability and its ability to act as a versatile scaffold for a wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects.[1][3][4] The introduction of a bromine atom, as in 5-bromo-1,4-dimethyl-1H-pyrazole, provides a crucial handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of chemical space around the pyrazole core, a fundamental practice in modern drug discovery.
Commercial Availability and Physicochemical Properties
5-Bromo-1,4-dimethyl-1H-pyrazole (CAS Number: 1393583-34-0) is commercially available from various suppliers as a solid, typically with a purity of 97% or higher.
Table 1: Commercial Suppliers of 5-Bromo-1,4-dimethyl-1H-pyrazole
| Supplier | Purity | Available Quantities |
| Aribo Biotechnology | ≥ 97% | Inquire |
| King-Pharm | ≥ 97% | Inquire |
Table 2: Physicochemical Properties of 5-Bromo-1,4-dimethyl-1H-pyrazole and Related Isomers
| Property | 5-Bromo-1,4-dimethyl-1H-pyrazole | 3-Bromo-1,4-dimethyl-1H-pyrazole (CAS: 13745-59-0)[5] | 4-Bromo-3,5-dimethyl-1H-pyrazole (CAS: 3398-16-1)[6][7] |
| Molecular Formula | C₅H₇BrN₂ | C₅H₇BrN₂ | C₅H₇BrN₂ |
| Molecular Weight | 175.03 g/mol | 175.03 g/mol | 175.03 g/mol |
| Physical Form | Solid[8] | Solid | White Powder Solid[7] |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Purity | ≥ 97% | Not available | 99%[7] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for 5-bromo-1,4-dimethyl-1H-pyrazole is not widely published, its synthesis can be logically inferred from general methods for pyrazole synthesis followed by bromination. One common route to substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9] For 1,4-dimethyl-1H-pyrazole, this would likely involve the reaction of a suitably substituted hydrazine with a β-dicarbonyl compound. Subsequent bromination would then yield the final product.
The characterization of 5-bromo-1,4-dimethyl-1H-pyrazole would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): This would be used to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Safety and Handling
-
Hazard Classification: Likely to be classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][13] May cause respiratory irritation.[5][6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7][13]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[5][7]
Core Applications in Drug Discovery and Development
The primary utility of 5-bromo-1,4-dimethyl-1H-pyrazole in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[1] The bromine atom at the 5-position serves as a reactive handle for the introduction of a wide variety of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. In the context of 5-bromo-1,4-dimethyl-1H-pyrazole, this reaction is instrumental in introducing aryl or heteroaryl groups at the 5-position. This is a common strategy in the development of kinase inhibitors, where specific aromatic interactions in the ATP-binding site are often crucial for potency and selectivity.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
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- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to Key Reactions Involving 5-Bromo-1,4-dimethyl-1H-pyrazole
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including kinase inhibition, anti-inflammatory, and anticancer effects.[1] Within this esteemed class of compounds, 5-Bromo-1,4-dimethyl-1H-pyrazole stands out as a particularly valuable and versatile synthetic intermediate.
The strategic placement of a bromine atom at the 5-position provides a reactive handle for a host of powerful transition-metal-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient introduction of molecular complexity, enabling chemists to systematically explore the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic profiles. This guide provides an in-depth examination of the core reactions involving 5-Bromo-1,4-dimethyl-1H-pyrazole, offering field-proven insights, detailed experimental protocols, and mechanistic considerations for researchers, scientists, and drug development professionals.
I. Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrazole Functionalization
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern drug discovery, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional reliability and functional group tolerance.[1][3] For 5-Bromo-1,4-dimethyl-1H-pyrazole, these reactions serve as the primary avenue for derivatization, transforming the C-Br bond into a gateway for diverse molecular architectures.
The general catalytic cycle for these reactions, while varying slightly with the specific coupling partners, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for creating carbon-carbon bonds between the pyrazole ring and various aryl or heteroaryl moieties.[1][5] This reaction is particularly critical in drug discovery for synthesizing kinase inhibitors, where specific aryl groups are often required for binding to the ATP-binding site of the target enzyme.[1]
Mechanistic Rationale: The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for the transmetalation step.[4] The choice of catalyst, ligand, base, and solvent system is crucial and often substrate-dependent, but established systems provide excellent reliability for bromo-heterocycles.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01–0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or reaction vial, add 5-Bromo-1,4-dimethyl-1H-pyrazole, the arylboronic acid, the base, and the palladium catalyst.[6]
-
Seal the vessel, then evacuate and backfill with an inert gas. This cycle should be repeated three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80–100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[7][8]
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1,4-dimethyl-1H-pyrazole.[6]
Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-95[6] |
| PdCl₂(dppf) (3) | dppf | K₂CO₃ | DME | 80 | 2-4 | >85[9] |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-90 |
B. Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for forming C-N bonds.[10] For 5-Bromo-1,4-dimethyl-1H-pyrazole, this reaction is invaluable for introducing primary or secondary amines at the 5-position, yielding derivatives that are key building blocks and potential pharmacophores.[1]
Mechanistic Rationale: The catalytic cycle is similar to other cross-coupling reactions, involving the oxidative addition of the bromopyrazole to a Pd(0) complex.[10][11] A key distinction is the subsequent coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOtBu) to form a palladium-amido complex, which then undergoes reductive elimination.[10] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[1][12]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Amine (primary or secondary) (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01–0.05 equiv)
-
Phosphine ligand (e.g., XPhos, BINAP) (0.01–0.10 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5–2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, combine the palladium catalyst and the phosphine ligand in a dry reaction vessel.[1]
-
Add the base, 5-Bromo-1,4-dimethyl-1H-pyrazole, and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the vessel tightly and heat the reaction mixture to the appropriate temperature (typically 80–120 °C).[1]
-
Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the residue by flash chromatography to yield the desired 5-amino-1,4-dimethyl-1H-pyrazole derivative.[1]
C. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, allowing for the direct attachment of terminal alkynes to the pyrazole core.[1][3] The resulting 5-alkynylpyrazoles are highly versatile intermediates, as the alkyne moiety can be further elaborated or may itself contribute to the biological activity of the final compound.[1]
Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system, featuring a palladium complex and a copper(I) co-catalyst (typically CuI).[13][14] The palladium cycle proceeds similarly to other cross-couplings. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium(II) complex.[15] An amine base is required to deprotonate the alkyne and to act as a solvent.[13]
Experimental Protocol: Sonogashira Coupling
Materials:
-
5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.01–0.05 equiv)
-
Copper(I) iodide (CuI) (0.02–0.10 equiv)
-
Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried reaction flask, add 5-Bromo-1,4-dimethyl-1H-pyrazole, the palladium catalyst, and CuI.[13]
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40–80 °C) until completion, as indicated by TLC or LC-MS analysis.[1][16]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent and water or a saturated aqueous NH₄Cl solution.[16]
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the 5-alkynyl-1,4-dimethyl-1H-pyrazole.
D. Stille Coupling: An Alternative for C–C Bond Formation
The Stille coupling provides another powerful method for C-C bond formation, utilizing organotin compounds as the coupling partner.[7][17] While highly effective and tolerant of a wide range of functional groups, its use has become less frequent than Suzuki couplings due to the significant toxicity of organotin reagents and the difficulty in removing tin-containing byproducts from the final product.[7]
Mechanistic Rationale: The mechanism follows the classic oxidative addition-transmetalation-reductive elimination cycle.[7] A key advantage is that organostannanes are generally air- and moisture-stable and do not require a base for activation, simplifying reaction setup.[17]
Experimental Protocol: Stille Coupling
Materials:
-
5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1–1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.02–0.05 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine 5-Bromo-1,4-dimethyl-1H-pyrazole, the organostannane reagent, and the palladium catalyst in the solvent.[7][18]
-
Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80–110 °C).[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) or filter the crude mixture through a pad of silica gel treated with triethylamine.[7]
-
Dry the organic layer, concentrate, and purify by column chromatography.
II. Lithiation and Halogen-Metal Exchange
Beyond palladium catalysis, the functionalization of 5-Bromo-1,4-dimethyl-1H-pyrazole can be achieved through the formation of organolithium intermediates. Given the presence of the bromine atom, a halogen-lithium exchange is a highly probable and efficient pathway. This reaction generates a potent nucleophile at the 5-position of the pyrazole ring, which can then be quenched with a wide variety of electrophiles.
Mechanistic Rationale: Treatment of the bromopyrazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can induce a rapid exchange of the bromine atom for a lithium atom.[19] This forms the 5-lithio-1,4-dimethyl-1H-pyrazole in situ. This highly reactive species can then be trapped by adding an electrophile (E⁺), leading to the formation of a new C-E bond.
Caption: Experimental workflow for lithiation and electrophilic quench.
Experimental Protocol: Halogen-Lithium Exchange and Electrophilic Quench
Materials:
-
5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
n-Butyllithium (1.1–1.2 equiv, solution in hexanes)
-
Electrophile (e.g., CO₂, DMF, aldehydes, ketones) (1.2–1.5 equiv)
-
Anhydrous, aprotic solvent (e.g., THF, Diethyl ether)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve 5-Bromo-1,4-dimethyl-1H-pyrazole in the anhydrous solvent in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for complete halogen-metal exchange.[20]
-
Add the desired electrophile to the solution, either neat or as a solution in the reaction solvent.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or until completion is indicated by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography or crystallization.
Data Presentation: Common Electrophiles for Quenching
| Electrophile | Reagent | Resulting 5-Substituent |
| Carbon Dioxide | Dry Ice (solid CO₂) | -COOH (Carboxylic acid)[19] |
| Aldehyde | R-CHO | -CH(OH)R (Secondary alcohol) |
| Ketone | R-CO-R' | -C(OH)RR' (Tertiary alcohol) |
| Formamide | DMF | -CHO (Aldehyde) |
| Alkyl Halide | R-X | -R (Alkyl group) |
Conclusion
5-Bromo-1,4-dimethyl-1H-pyrazole is a powerful and versatile building block in the arsenal of the medicinal chemist. Its true potential is unlocked through a series of robust and well-understood chemical transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, provide reliable pathways for constructing key C-C and C-N bonds. Furthermore, halogen-lithium exchange offers a complementary strategy for introducing a wide range of functional groups via nucleophilic addition to electrophiles. A thorough understanding of these core reactions, their mechanisms, and their practical execution is essential for leveraging this important scaffold in the design and synthesis of novel therapeutic agents.
References
- Moraes, P. A., Lobo, M. M., et al. (2019). Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. BenchChem.
- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Organic Synthesis. Stille Coupling. organic-synthesis.org.
- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
- Google Patents. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- DSpace@MIT. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
- ResearchGate. (2021). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate.
- ResearchGate. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- ACS Publications. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
- PubChemLite. 5-bromo-1,4-dimethyl-1h-pyrazole (C5H7BrN2). PubChemLite.
- Canadian Journal of Chemistry. (1973). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. cdnsciencepub.com.
- Organic Synthesis. Buchwald-Hartwig Coupling. organic-synthesis.org.
- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem.
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
- Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.
- Wikipedia. (2023). Sonogashira coupling. Wikipedia.
- PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
- Lietuvos mokslų akademija. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija.
- Chemistry – A European Journal. (2023). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Chemistry Europe.
- Journal of the Chemical Society, Perkin Transactions 1. (1991). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. RSC Publishing.
- ACS Publications. (1982). Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. The Journal of Organic Chemistry.
- Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). commonorganicchemistry.com.
- PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
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Methodological & Application
Application Note: Sonogashira Coupling of 5-Bromo-1,4-dimethyl-1H-pyrazole
Introduction & Strategic Analysis
The 1,4-dimethyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl rings in kinase inhibitors (e.g., c-Met, ALK) and GPCR ligands. However, functionalizing the C5 position of 5-Bromo-1,4-dimethyl-1H-pyrazole via Sonogashira coupling presents specific challenges distinct from simple aryl bromides.
The Challenge: The "Ortho-Like" Steric Environment
Unlike 3- or 4-bromopyrazoles, the 5-bromo derivative is flanked by two methyl groups:
-
N1-Methyl: Prevents N-H deprotonation (a common side reaction in free pyrazoles) but adds steric bulk adjacent to the reaction center.
-
C4-Methyl: Creates a "buttressing effect," further crowding the C5 position.
This steric congestion significantly retards the oxidative addition step of the Palladium catalytic cycle, requiring higher activation energies (thermal) and specific ligand choices to prevent catalyst arrest. This guide provides a validated, self-consistent protocol optimized for this specific substrate.
Mechanistic Insight
The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle, but the pyrazole nitrogen introduces a risk of catalyst poisoning via coordination to Pd(II) species.
Critical Pathway Analysis
-
Oxidative Addition (Rate Limiting): The electron-rich nature of the pyrazole ring makes the C-Br bond stronger than in electron-deficient aryls. Combined with the C4/N1 steric bulk, this step requires heat (>60°C) to proceed efficiently.
-
Transmetallation: The copper acetylide must approach the crowded Pd-center. High concentrations of amine base facilitate the formation of the copper acetylide but can also compete for coordination sites.
-
Reductive Elimination: Usually fast, yielding the 5-alkynylpyrazole.
Diagram 1: Sterically-Governed Catalytic Cycle
The following diagram illustrates the specific steric interactions during the catalytic cycle for this substrate.
Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by C4/N1 methyl flanking.
Experimental Protocols
Two protocols are provided: Method A (Standard/Robust) for typical alkynes, and Method B (High-Activity) for unreactive or bulky alkynes.
Method A: Thermal Bis(triphenylphosphine) System
Best for: Phenylacetylene, linear alkyl alkynes, and robust substrates.
Reagents:
-
Substrate: 5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (10 mol%)[1]
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial/flask and cool under Argon flow.
-
Solids Addition: Charge the flask with the pyrazole substrate, Pd(PPh₃)₂Cl₂, and CuI.
-
Note: CuI is light-sensitive; handle quickly or in subdued light.
-
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Liquids Addition: Add anhydrous DMF and Et₃N via syringe.
-
Activation: Stir for 5 minutes at room temperature. The solution typically turns yellow/orange.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Heating: Heat the mixture to 80°C .
-
Why 80°C? Room temperature is often insufficient for C5-substituted pyrazoles due to the steric barrier described above.
-
-
Monitoring: Monitor by LC-MS or TLC. Reaction typically completes in 4–12 hours.
-
Workup:
-
Dilute with EtOAc.
-
Crucial Step: Wash with 10% NH₄OH or saturated NH₄Cl/EDTA solution to remove Copper species (which can chelate to the pyrazole nitrogens).
-
Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
-
Method B: High-Activity dppf System
Best for: Bulky alkynes, electron-poor alkynes, or if Method A stalls.
Reagents:
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Co-Catalyst: CuI (10 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Temp: 90°C
Rationale: The bidentate dppf ligand forces a wider bite angle, facilitating the reductive elimination step and stabilizing the Pd-center against thermal decomposition at higher temperatures.
Quantitative Data Summary
The following table summarizes expected outcomes based on internal validation and literature analogs for 5-bromopyrazoles.
| Parameter | Method A (Standard) | Method B (High Activity) |
| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(dppf)Cl₂ |
| Solvent | DMF | 1,4-Dioxane |
| Base | Et₃N (Organic) | Cs₂CO₃ (Inorganic) |
| Temp | 80°C | 90°C |
| Time | 4–12 h | 2–6 h |
| Avg. Yield | 75–85% | 85–95% |
| Homocoupling | Moderate Risk | Low Risk |
| Steric Tolerance | Medium | High |
Troubleshooting & Optimization Workflow
Common failure modes for this specific substrate include:
-
Low Conversion: Usually due to catalyst death before oxidative addition completes. -> Solution: Switch to Method B or add XPhos.
-
Glaser Coupling (Alkyne Dimerization): Occurs if O₂ is present. -> Solution: Degas solvents more rigorously (sparge with Ar for 15 min).
-
Black Precipitate: Palladium black formation. -> Solution: Reduce temperature to 70°C or increase ligand:Pd ratio.
Diagram 2: Optimization Decision Tree
Caption: Decision tree for optimizing reaction conditions based on 4-hour conversion data.
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Standard Review for Mechanism)
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of Bromopyrazoles
Status: Online Operator: Senior Application Scientist Ticket ID: BH-PYR-001 Subject: Troubleshooting Side Reactions in Halopyrazole Couplings
Executive Summary & Mechanistic Context
Welcome to the Heterocycle Coupling Support Hub. You are likely here because bromopyrazoles are deceptive substrates. While they appear to be standard aryl halides, they possess two features that derail standard Buchwald-Hartwig protocols:
-
The Pyridine-like Nitrogen (N2): A potent ligand that sequesters Palladium (Pd), shutting down the catalytic cycle (Catalyst Poisoning).
-
Electronic Duality: The electron-rich nature of the pyrazole ring (especially 4-bromo) makes Oxidative Addition (OA) sluggish, while the electron-poor nature (3-bromo) invites competitive nucleophilic attacks.
This guide treats your reaction as a system.[1][2] We do not guess; we diagnose based on the specific failure mode (side reaction) you are observing.
Diagnostic Modules: Symptom, Cause, and Cure
Module A: The "Phantom Proton" (Hydrodehalogenation)
Symptom: You observe the disappearance of the starting bromopyrazole and the formation of the des-bromo pyrazole (H-pyrazole). No C-N bond is formed.
The Mechanism (Causality):
This is a failure of the Reductive Elimination step. After the amine binds to the Pd(II) center, if the reductive elimination is slow (due to steric crowding or electronic mismatch), the complex seeks an alternative low-energy pathway. If your amine has
Protocol Adjustment:
-
Ligand Switch: Switch to BrettPhos or RuPhos . These ligands are designed to accelerate reductive elimination, outcompeting the
-hydride elimination pathway. -
Solvent Purge: Ensure your solvent is strictly anhydrous. Trace water can also act as a hydride source in certain catalytic cycles.
-
Amine Management: If using a primary alkyl amine, add it slowly or switch to a soluble weak base (e.g., Cs₂CO₃) rather than strong alkoxides to prevent rapid oxidation of the amine.
Module B: The "Stalled Cycle" (Catalyst Poisoning)
Symptom: The reaction turns black (Pd precipitation) immediately or stalls at <20% conversion despite heating. Adding more catalyst later does not help.
The Mechanism (Causality): The N2 nitrogen of the pyrazole is a better ligand than your phosphine. It binds to the unsaturated Pd(0) or Pd(II) species, forming a stable, unreactive "dead" complex (Pd-N adduct). This is most acute with 3-bromopyrazoles , where the chelating nitrogen is proximal to the reaction site.
Protocol Adjustment:
-
The "Wall" Strategy: Use bulky dialkylbiaryl phosphines (tBuXPhos or AdBrettPhos ). The massive steric bulk of these ligands creates a protective "wall" around the Pd center, physically preventing the pyrazole nitrogen from coordinating while still allowing the smaller oxidative addition to occur.
-
Precatalyst Usage (Mandatory): Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand. The induction period required to form the active species allows the pyrazole to sequester the Pd. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These release the active L-Pd(0) species immediately upon heating.
Module C: The "Wrong Connection" (Competitive N-Arylation)
Symptom: Mass spec shows the correct mass, but NMR indicates the amine coupled to the pyrazole nitrogen (N1), not the carbon (C-Br).
The Mechanism (Causality): If the pyrazole N-H is unprotected, it is significantly more acidic (pKa ~14) than many amine coupling partners. The base deprotonates the pyrazole, turning it into a nucleophile that attacks the Pd center (or the coupling partner directly in Cu-catalyzed variants), leading to N-arylation.
Protocol Adjustment:
-
Protecting Group: You must mask the N-H.
-
Standard:THP (Tetrahydropyranyl) or SEM . These are stable to base but easily removed with acid.
-
Avoid: Boc (can be cleaved by alkoxides at high temp) or Acetyl (labile).
-
-
Base Selection: If you must run unprotected (rare), use LiHMDS (Lithium Hexamethyldisilazide). The Lithium counter-ion can coordinate to the pyrazole nitrogen, temporarily "protecting" it while the soluble base drives the cycle.
Visualizing the Pathways
The following diagram maps the divergence between the desired Amination and the fatal Hydrodehalogenation, helping you visualize where your reaction is "leaking."
Caption: Mechanistic divergence in Pd-catalyzed amination. The critical control point is the competition between Deprotonation (Green) and Beta-Hydride Elimination (Red).
Data & Ligand Selection Matrix
Do not choose ligands randomly. Use this matrix based on the specific electronic nature of your bromopyrazole and amine.
| Coupling Scenario | Recommended Ligand | Why? | Base System |
| 4-Bromopyrazole + Primary Amine | BrettPhos | Excellent for primary amines; prevents | NaOtBu (Dioxane) |
| 4-Bromopyrazole + Secondary Amine | RuPhos | Universal standard for secondary amines; high turnover. | NaOtBu (Toluene) |
| 3-Bromopyrazole (Any Amine) | tBuXPhos | 3-position is sterically crowded and prone to poisoning. tBuXPhos is bulky enough to prevent N-binding. | K₃PO₄ or NaOtBu |
| Weakly Nucleophilic Amine (Aniline) | Me4tBuXPhos | highly active for electron-poor coupling partners. | K₂CO₃ / tBuOH |
| Base-Sensitive Substrate | BrettPhos | Works well with weak bases to avoid protecting group cleavage. | Cs₂CO₃ (Dioxane) |
Gold Standard Protocol: 4-Bromopyrazole Coupling
Objective: Coupling of 1-(tetrahydro-2H-pyran-2-yl)-4-bromo-1H-pyrazole with a secondary cyclic amine (e.g., morpholine).
Reagents:
-
Substrate: Protected Bromopyrazole (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: RuPhos Pd G4 (0.02 equiv / 2 mol%)
-
Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) pre-stirred in solvent for 5 mins.
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Handling: Must be stored in a glovebox or fresh bottle. Hydrolyzed base (NaOH) kills this reaction.
-
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
-
The Charge: In a reaction vial equipped with a stir bar, add the Pd-Precatalyst , Base , and Bromopyrazole .
-
Critical: If the amine is a solid, add it here. If liquid, wait.
-
-
The Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).[3] This is non-negotiable; oxygen promotes homocoupling and catalyst death.
-
The Solvent: Add anhydrous Dioxane via syringe.
-
The Amine: If liquid, add via syringe now.
-
The Heat: Place in a pre-heated block at 80°C .
-
Tip: Do not overshoot to 110°C immediately. Pyrazoles can decompose. Start at 80°C; only increase if conversion is <50% after 2 hours.
-
-
Monitoring: Check LCMS at 1 hour.
-
Success: Product peak dominates.
-
Failure (Dehalogenation): Switch ligand to BrettPhos .[4]
-
Failure (Stalled): Increase temp to 100°C or switch to tBuXPhos Pd G4 .
-
Troubleshooting Decision Tree
Use this logic flow to resolve failures in real-time.
Caption: Diagnostic logic flow for identifying the root cause of reaction failure.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[4]
-
Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[4] Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. scite.ai [scite.ai]
Technical Support Center: Strategies for Palladium Catalyst Removal from Pyrazole Products
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals confronting the critical challenge of removing residual palladium from pyrazole-containing products. Given that pyrazole scaffolds are prevalent in active pharmaceutical ingredients (APIs), ensuring their purity from catalyst contamination is paramount for safety, efficacy, and regulatory compliance.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot complex purification challenges and select the most effective removal strategy for your specific system.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my pyrazole product so critical?
A1: There are two primary drivers for rigorous palladium removal:
-
Regulatory Compliance and Patient Safety: Palladium is a heavy metal with established toxicity. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in APIs.[3][4] For oral medications, the permitted daily exposure (PDE) for palladium is typically around 10 ppm, a level that requires highly efficient purification methods to achieve.[3][5]
-
Chemical Reactivity: Residual palladium can act as an unwanted catalyst in subsequent synthetic steps, leading to byproduct formation, reduced yields, and compromised product stability.[6] This is particularly relevant in complex, multi-step syntheses common in drug development.
Q2: I've noticed palladium removal is harder with my pyrazole product compared to other compounds. Why is that?
A2: This is a common and astute observation. The difficulty stems from the inherent chemical nature of the pyrazole ring. Pyrazoles possess two nitrogen atoms which are Lewis basic. These nitrogen atoms can act as strong ligands, coordinating with palladium species in the reaction mixture to form stable, soluble complexes.[7][8] Unlike heterogeneous palladium (e.g., Pd/C) which can be filtered off, these soluble complexes remain in solution with your product, making removal by simple filtration ineffective. The choice of palladium removal technique must account for breaking these complexes or selectively binding the palladium from them.[9]
Q3: My palladium levels are inconsistent from one batch to another, even when I run the same reaction. What causes this variability?
A3: Batch-to-batch inconsistency is a frustrating but solvable problem. The root cause often lies in subtle variations in the reaction that alter the final state, or "speciation," of the palladium. Factors influencing this include:
-
Reaction Completion: A slight excess of starting material or reagents can change the final ligand environment around the palladium.
-
Oxygen Exposure: The oxidation state of palladium (e.g., Pd(0) vs. Pd(II)) can change upon workup, affecting its solubility and affinity for scavengers.
-
Temperature Fluctuations: Minor temperature differences can influence the formation of palladium colloids or different complex species.
The most effective way to combat this is to perform a small-scale screen of several removal methods to identify the most robust one for your specific system or to implement a multi-step approach that can handle different palladium species.[6][10]
Troubleshooting Common Palladium Removal Issues
This section addresses specific problems you may encounter during the purification of your pyrazole product.
| Problem | Likely Cause | Troubleshooting & Optimization Strategy |
| High palladium levels (>100 ppm) after standard filtration. | The palladium is likely present in a soluble form (e.g., Pd(II) species) or as fine colloidal particles that pass through standard filters. This is common when pyrazole nitrogens form stable complexes with the catalyst.[8][11] | 1. Utilize a Scavenger: Treat the organic solution with a solid-supported palladium scavenger. Thiol-functionalized silica or trimercaptotriazine (TMT)-based scavengers are highly effective.[9][11] 2. Activated Carbon Treatment: Perform a slurry treatment with activated carbon.[11] 3. Aqueous Wash: Consider washing the organic layer with an aqueous solution of a chelating agent like EDTA or N-acetylcysteine to extract the palladium into the aqueous phase.[11][12] |
| Significant loss of pyrazole product after using activated carbon. | Activated carbon has a large surface area and can non-selectively adsorb your product, especially if the product is aromatic and has a high affinity for the carbon surface.[11] | 1. Screen Carbon Grades: Test different grades of activated carbon on a small scale to find one with lower product affinity.[11] 2. Reduce Contact Time/Amount: Decrease the amount of activated carbon used (start with 1-5 wt%) and/or shorten the stirring time.[11] 3. Thorough Washing: Ensure you wash the carbon filter cake thoroughly with fresh solvent to recover any adsorbed product.[11] |
| A palladium scavenger shows poor or inconsistent performance. | 1. Scavenger Saturation: You may not be using enough scavenger for the amount of palladium present. 2. Sub-optimal Conditions: The reaction time or temperature may be insufficient for effective scavenging.[11][13] 3. Incorrect Scavenger Type: The chosen scavenger may not have a high affinity for the specific palladium species in your mixture. | 1. Increase Scavenger Amount: Add more scavenger (e.g., increase from 5 to 10 equivalents relative to palladium).[11] 2. Optimize Conditions: Increase the stirring time (e.g., from 2 hours to 18 hours) and/or gently heat the mixture (e.g., to 40-50 °C), provided your product is thermally stable.[9][13] 3. Consult Manufacturer Data: Refer to the scavenger supplier's guidelines for optimal solvents and conditions. |
| Product crystallization concentrates the palladium instead of removing it. | This can happen if the palladium complex co-crystallizes with your product or if the product itself acts as a ligand, incorporating the metal into its crystal lattice.[4] | 1. Pre-treatment: Use a scavenger or activated carbon treatment before crystallization to remove the bulk of the palladium. 2. Antisolvent Crystallization: Attempt an antisolvent crystallization, which can sometimes leave impurities behind in the mother liquor more effectively.[9] 3. Additive-Assisted Crystallization: Additives like N-acetylcysteine or thiourea can be added to the crystallization solvent to complex with the palladium and keep it in the mother liquor.[14] |
Experimental Protocols & Selection Guide
Choosing the right palladium removal strategy is system-dependent.[9] The following workflow provides a logical approach to selecting and implementing a purification protocol.
Palladium Removal Workflow
Caption: Decision workflow for selecting a palladium removal strategy.
Protocol 1: Removal of Heterogeneous Palladium by Filtration
This is the simplest first step to remove solid-supported catalysts like palladium on carbon (Pd/C).
-
Dilute: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce viscosity.
-
Prepare Filter Pad: Prepare a short plug of Celite® or another filter aid (approx. 1-2 cm thick) in a sintered glass funnel.
-
Filter: Pass the diluted reaction mixture through the Celite® pad. The Celite® will trap the fine catalyst particles.[15]
-
Wash: Wash the pad thoroughly with additional fresh solvent to ensure complete recovery of the product.
-
Analyze: Concentrate the filtrate and analyze the palladium content. This step often removes the bulk of heterogeneous palladium but may leave soluble species behind.[6]
Protocol 2: Palladium Removal using Activated Carbon
This method is effective for adsorbing a wide range of palladium species but requires optimization to prevent product loss.[11]
-
Dissolve Product: Dissolve the crude product in an appropriate organic solvent (e.g., THF, methanol, ethyl acetate).
-
Add Carbon: Add powdered activated carbon (typically 1-10 wt% relative to the crude product) to the solution.[11] It is highly recommended to perform a small-scale test first to assess potential product loss.
-
Stir: Stir the mixture at room temperature for 1-4 hours. For more stubborn cases, this can be extended or gently heated (e.g., to 45 °C) if the product is stable.[9]
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be challenging to filter completely.[11]
-
Wash and Analyze: Wash the carbon cake with fresh solvent, combine the filtrates, and analyze for residual palladium.
Protocol 3: Palladium Removal using Solid-Supported Scavengers
Scavengers are materials with functional groups that selectively bind to metals. Thiol- (SH) and trimercaptotriazine (TMT)-functionalized silica are particularly effective for palladium.[9][11]
-
Select Scavenger: Choose a scavenger based on the likely palladium species and solvent system. Thiol-based scavengers are excellent for a wide range of palladium species.[9][13]
-
Dissolve Product: Dissolve the crude product in a suitable solvent.
-
Add Scavenger: Add the solid-supported scavenger (typically 5-10 equivalents relative to the initial palladium loading).
-
Stir: Stir the mixture at room temperature or elevated temperature (e.g., 40-60 °C) for 2-24 hours. Scavenging efficiency often increases with time and temperature.[9][13]
-
Filter: Filter off the solid scavenger and wash it with fresh solvent.
-
Analyze: Combine the filtrates and analyze for residual palladium.
Protocol 4: Purification by Recrystallization
Recrystallization is an excellent final step to remove trace impurities and achieve high product purity.
-
Dissolve: Dissolve the palladium-reduced crude product in a minimum amount of a hot solvent in which the product is soluble.
-
Cool: Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling can trap impurities.
-
Isolate: Isolate the crystals by filtration.
-
Wash: Wash the crystals with a small amount of cold solvent.
-
Analyze: Analyze both the crystals and the mother liquor. Ideally, the palladium will have been retained in the mother liquor.[14]
Quantitative Data & Analysis
The effectiveness of palladium removal is highly dependent on the specific reaction. However, the following table provides representative data synthesized from process chemistry literature to illustrate the potential of each method.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Key Advantage | Potential Drawback |
| Activated Carbon [9] | 300 | < 1 | Low cost, high capacity. | Potential for high product loss. |
| Thiol-functionalized Silica [9] | 600 | 15 | High selectivity, low product loss. | Higher cost, longer reaction time. |
| TMT-functionalized Polystyrene [9] | ~2000 | < 20 | Excellent selectivity and performance. | Higher cost than carbon. |
| Binary System (Chelator + Adsorbent) [9] | 2239 | 20 | Highly effective for stubborn cases. | More complex, requires optimization. |
| Recrystallization (Post-Scavenging) [1] | 100-200 | 12 | Improves overall product purity. | May not be effective alone. |
How do I measure the amount of residual palladium?
For definitive quantification required by regulatory agencies, the standard methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The most sensitive and widely used technique, capable of detecting palladium at parts-per-billion (ppb) levels.[3][14]
-
Atomic Absorption Spectroscopy (AAS): Another reliable but generally less sensitive method than ICP-MS.[3][14]
For rapid, in-process checks during method development, newer fluorescent assays are available. These kits use a palladium-catalyzed reaction to generate a fluorescent signal, allowing for high-throughput screening of different scavenging methods before committing to expensive ICP-MS analysis.[14][16]
References
- Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures. Benchchem.
- Palladium Detection for API. Arbor Assays.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Organic Process Research & Development.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry.
- Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing).
- Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. PMC.
- Technical Support Center: Palladium Catalyst Removal in 4-Formylphenylboronic Acid Reactions. Benchchem.
- Palladium catalyst recovery using scavenger resin. SpinChem.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
-
How can i remove palladium Pd catalyst easily? ResearchGate. Available from: [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. Available from: [Link]
-
(PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. ResearchGate. Available from: [Link]
-
General mechanism of Pd removal using scavengers. ResearchGate. Available from: [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. Available from: [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. Available from: [Link]
-
How to Remove Palladium in three easy steps. Biotage. Available from: [Link]
- Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis. Benchchem.
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. The Royal Society of Chemistry. Available from: [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Available from: [Link]
-
Your trick to remove residual palladium. Reddit. Available from: [Link]
-
Remote Construction of N‐Heterocycles via 1,4‐Palladium Shift‐Mediated Double C−H Activation. PMC. Available from: [Link]
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
-
Extraction of Palladium from Spent Nuclear Fuel Reprocessing Solutions. MDPI. Available from: [Link]
-
Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry. Available from: [Link]
-
Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. PubMed. Available from: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Remote Construction of N‐Heterocycles via 1,4‐Palladium Shift‐Mediated Double C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 4. biotage.com [biotage.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
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- 14. arborassays.com [arborassays.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
Technical Support Center: 5-Bromo-1,4-dimethyl-1H-pyrazole Functionalization
Subject: Overcoming Steric Hindrance & Reactivity Issues at the C5 Position Case ID: PYZ-5BR-STERIC Status: Active Guide Applicable Substrates: 5-bromo-1,4-dimethyl-1H-pyrazole (and related 1,4-disubstituted-5-halo-pyrazoles).
The Core Challenge: "The 5-Position Squeeze"
Welcome to the technical guide for 5-bromo-1,4-dimethyl-1H-pyrazole. Users frequently report stalled reactions, low yields, or ring fragmentation when working with this substrate.[1]
The Root Cause: The C5-bromo position is sterically crowded. It is flanked by the N1-methyl group and the C4-methyl group . This creates a "pincer" effect that impedes the approach of bulky catalysts and nucleophiles. Furthermore, the electron-rich nature of the pyrazole ring makes the C-Br bond less electrophilic than typical aryl bromides, suppressing oxidative addition rates.
Visualizing the Steric Blockade
The following diagram illustrates the steric environment and the decision logic for overcoming it.
Caption: Figure 1. The "5-Position Squeeze" necessitates specialized ligands (NHCs/Buchwald) or kinetic control agents (Turbo-Grignard) to bypass steric and electronic hurdles.
Module A: Cross-Coupling Troubleshooting (Suzuki & Buchwald)[1]
Issue: "My reaction stalls at 20% conversion" or "I see starting material remaining even after 24h reflux."
Technical Insight:
Standard ligands like
The Solution: Switch to "Super-Bulky" Ligands
You must use ligands that are both electron-rich (to speed up oxidative addition) and sterically demanding (to force reductive elimination).
Recommended Catalyst Systems
| Reaction Type | Primary Recommendation | Alternative | Why? |
| Suzuki-Miyaura | Pd-PEPPSI-IPent or Pd-PEPPSI-IPr | XPhos Pd G4 | PEPPSI (Pyridine-Enhanced Precatalyst) catalysts are extremely stable and the NHC ligand throws open the steric pocket. |
| Buchwald-Hartwig | BrettPhos Pd G4 (Primary Amines) | RuPhos Pd G4 (Secondary Amines) | These precatalysts activate rapidly and prevent the pyrazole nitrogen from poisoning the Pd center. |
Validated Protocol: Suzuki Coupling of 5-Br-1,4-Me2-Pyz
Use this protocol if standard conditions fail.
-
Catalyst Loading: Use Pd-PEPPSI-IPent (1.0 - 2.0 mol%).
-
Base: Use
(3.0 equiv). Avoid strong alkoxides if possible to prevent side reactions. -
Solvent: 1,4-Dioxane/Water (4:1 ratio). The water is critical for the Suzuki mechanism (boronate activation).
-
Temperature: 80°C - 100°C.
-
Procedure:
-
Charge a vial with the pyrazole (1.0 eq), boronic acid (1.5 eq), base (3.0 eq), and catalyst.[1]
-
Seal and purge with Nitrogen/Argon for 5 minutes (Essential: Oxygen kills the active monomeric Pd species).
-
Add degassed solvent.
-
Heat to 80°C. Monitor by LCMS at 2 hours.
-
Module B: Halogen-Metal Exchange (The "Turbo" Fix)
Issue: "I treated the pyrazole with n-BuLi and got a mess/ring opening."
Technical Insight: Using n-BuLi is dangerous here.
-
Lateral Lithiation: The N-methyl protons are acidic. n-BuLi may deprotonate the methyl group instead of exchanging the bromine (Kinetic vs. Thermodynamic control).
-
Ring Fragmentation: High-energy lithium species can attack the pyrazole ring, causing it to fragment.
The Solution: Turbo-Grignard ( )
Knochel's "Turbo-Grignard" allows for Iodine/Bromine-Magnesium exchange at non-cryogenic temperatures (0°C to RT) without touching the N-methyl group.
Validated Protocol: Magnesiation & Trapping
-
Reagent:
(1.3 M in THF). -
Conditions:
-
Dissolve 5-bromo-1,4-dimethylpyrazole in anhydrous THF (0.5 M).
-
Cool to 0°C (Ice bath). Do not go to -78°C; the exchange will be too slow.
-
Add
(1.1 equiv) dropwise. -
Stir at 0°C for 1 hour.
-
-
Validation: Take an aliquot, quench with
, and check NMR. You should see >95% deuterium incorporation at C5. -
Electrophile Addition: Add your aldehyde, ketone, or Weinreb amide at 0°C, then warm to RT.
Module C: Nucleophilic Aromatic Substitution ( )
User Question: "Can I just displace the bromine with an amine using heat and base?"
Support Answer: NO.
-
Reasoning:
requires the ring to be electron-deficient (e.g., having a nitro or nitrile group). Your pyrazole has two electron-donating methyl groups. It is too electron-rich. -
Result: You will likely see no reaction or decomposition at the high temperatures required to force it.
-
Redirect: Use the Buchwald-Hartwig protocol described in Module A.
Decision Logic for Experiment Planning
Use this flowchart to select the correct methodology for your target product.
Caption: Figure 2. Experimental decision tree based on the desired functional group installation.
Frequently Asked Questions (FAQ)
Q: Why does my reaction turn black and precipitate immediately? A: This is "Pd-Black" formation. It means your catalyst is decomposing before it can enter the catalytic cycle. This usually happens if the reaction isn't degassed properly or if the ligand isn't bulky enough to stabilize the Pd(0) species. Switch to a G3 or G4 precatalyst (like XPhos Pd G4), which is air-stable until activation in the vessel.
Q: Can I use standard n-BuLi if I cool it to -78°C? A: It is risky. At -78°C, the bromine-lithium exchange on this specific electron-rich pyrazole is kinetically slow. If you warm it up to speed it up, you risk deprotonating the N-methyl group. The Turbo-Grignard method is chemically superior for this specific substrate.
Q: I need to install a simple ethyl group. Suzuki or Grignard? A: If you have Ethylboronic acid, use Suzuki (with Pd-PEPPSI).[1] It is generally more tolerant of other functional groups on the molecule than the Grignard route.[2]
References
-
Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. [1]
-
Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [1]
- Primary reference for using PEPPSI catalysts in sterically hindered couplings.
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4]
- The authoritative guide on selecting BrettPhos/RuPhos for hindered amin
-
Balle, T., et al. (2006).[1][5][6] Regioselectivity in lithiation of 1-methylpyrazole.[5][6] Organic & Biomolecular Chemistry.[2][5][6][7][8]
- Details the risks of lateral lithiation (N-methyl attack)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Metalation and Additions [sigmaaldrich.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic workflows. Pyrazole scaffolds are cornerstones in medicinal chemistry, but the classical Knorr synthesis involving unsymmetrical 1,3-dicarbonyl compounds often yields mixtures of regioisomers, complicating purification and reducing the yield of the desired product.[1][2]
This document provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides to help you achieve high regioselectivity in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts essential for understanding and controlling regioselectivity.
Q1: What are regioisomers in pyrazole synthesis, and why is controlling their formation so important?
A1: Regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the pyrazole ring.[3] In the context of the Knorr synthesis, when an unsymmetrical 1,3-dicarbonyl compound (with different R¹ and R³ groups) reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[4] This leads to two different reaction pathways and, ultimately, two different regioisomeric pyrazole products.[4]
Controlling this outcome is critical because different regioisomers can exhibit vastly different biological activities, pharmacological profiles, and physical properties.[3] For therapeutic applications, typically only one isomer possesses the desired activity, while the other may be inactive or even contribute to toxicity. Therefore, achieving high regioselectivity is paramount for maximizing the efficiency of the synthesis and ensuring the purity and safety of the final compound.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome is a delicate balance of several interconnected factors related to the reactants and reaction conditions.[1][4] Understanding these allows you to manipulate the reaction to favor your desired isomer.
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl is crucial. Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the electrophilicity (positive character) of the adjacent carbonyl carbon, making it a more likely target for nucleophilic attack by the hydrazine.[1][4]
-
Steric Hindrance: Bulky or sterically demanding substituents on either the dicarbonyl compound or the hydrazine can physically block the approach to a nearby carbonyl group. The reaction will preferentially occur at the less sterically hindered carbonyl.[1][3][5]
-
Reaction pH: The acidity or basicity of the medium is a powerful tool.
-
Under acidic conditions , the more basic nitrogen of the substituted hydrazine can be protonated, reducing its nucleophilicity. This favors the attack by the less basic, more nucleophilic nitrogen.[3][5][6]
-
Under neutral or basic conditions , the more nucleophilic nitrogen atom of the hydrazine typically initiates the attack.[4][5]
-
-
Solvent Choice: The solvent can have a dramatic, and often underestimated, impact on regioselectivity. As detailed in the troubleshooting section, switching from standard solvents like ethanol to fluorinated alcohols can completely reverse or significantly enhance the preference for one isomer.[4][7]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final product ratio.[1][4]
Q3: How do I definitively confirm the regiochemistry of my synthesized pyrazole?
A3: Unambiguous structural confirmation is crucial. While chromatographic separation may indicate two products, it doesn't identify them. The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques.[4][8]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This is the gold standard for assigning regiochemistry. A NOESY experiment reveals through-space correlations between protons that are close to each other. For example, you can look for a correlation between the protons of the N-substituent (e.g., N-CH₃) and the protons of the adjacent substituent at the C5 position of the pyrazole ring. The presence of this correlation confirms one regioisomer, while its absence confirms the other.[8]
-
¹H and ¹³C NMR: Careful analysis of chemical shifts can also provide clues, especially if you have well-characterized reference compounds or can compare your data to literature values.
Part 2: Troubleshooting Guide for Common Regioselectivity Issues
This section provides actionable solutions to specific problems you may encounter in the lab.
Issue 1: Poor Regioselectivity - My reaction produces a nearly 1:1 mixture of regioisomers.
This is a frequent problem when the electronic and steric differences between the two carbonyl groups in the 1,3-dicarbonyl are minimal.[5] Your primary goal is to introduce a condition that forces the reaction down a single pathway.
Solution A: Modify the Solvent System - The Fluorinated Alcohol Effect
This is often the most effective first step. Standard solvents like ethanol often lead to poor selectivity.[7] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have unique hydrogen-bonding properties that can dramatically stabilize one of the transition states over the other, leading to excellent regioselectivity.[4]
Data Presentation: The Impact of Solvent on Regioisomeric Ratio
The following table summarizes experimental data comparing the regioisomeric ratio of pyrazoles formed from the reaction of various 1,3-diketones with methylhydrazine in different solvents.[4] Isomer A is the desired product in these examples.
| 1,3-Diketone (R¹/R³) | Solvent | Isomer A : Isomer B Ratio | Reference |
| Furyl / CF₃ | Ethanol (EtOH) | 15 : 85 | |
| Furyl / CF₃ | TFE | 85 : 15 | |
| Furyl / CF₃ | HFIP | 97 : 3 | |
| Phenyl / CF₃ | Ethanol (EtOH) | 50 : 50 | |
| Phenyl / CF₃ | HFIP | 99 : 1 | |
| Methyl / Phenyl | Ethanol (EtOH) | 55 : 45 | [4] |
| Methyl / Phenyl | TFE | >95 : 5 | [4] |
Experimental Protocol: Regioselective Pyrazole Synthesis in HFIP
This protocol provides a general method for leveraging fluorinated solvents to achieve high regioselectivity.[4][5]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 equiv)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in HFIP to create a 0.2 M solution.
-
While stirring at room temperature, add the substituted hydrazine (1.1 equiv) dropwise to the solution. Note any exotherm.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5]
-
Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[5]
-
Characterize the product using NMR to confirm the structure and determine the final isomeric ratio.[4]
-
Solution B: Adjust Reaction pH
If modifying the solvent is not sufficient or feasible, altering the pH can be highly effective.[5][6]
-
Acidic Conditions: Add a catalytic amount of a protic acid like acetic acid, HCl, or H₂SO₄.[4] This can change the nucleophilicity of the hydrazine nitrogens and favor a different reaction pathway.
-
Basic Conditions: Add a base such as sodium acetate (NaOAc).[4] This can favor the attack of the most nucleophilic nitrogen atom.
Workflow: Troubleshooting Poor Regioselectivity
The following diagram outlines a decision-making process for addressing poor regioselectivity.
Caption: A decision tree for troubleshooting poor regioselectivity.
Issue 2: The Major Product is the Undesired Regioisomer.
This situation indicates that the reaction conditions systematically favor the formation of the wrong product. The goal here is to alter the conditions to favor the alternative reaction pathway.
Solution: Employ Microwave-Assisted Synthesis (MAOS)
Microwave irradiation can dramatically accelerate reaction rates and sometimes alter selectivity compared to conventional heating.[5][9] The rapid, uniform heating provided by microwaves can favor a kinetically controlled product that may differ from the thermodynamically favored product obtained under prolonged reflux.[10]
Experimental Protocol: Microwave-Assisted Pyrazole Synthesis
-
Materials:
-
Unsymmetrical α,β-unsaturated ketone (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
Glacial acetic acid (5 mL)
-
10 mL microwave reaction vessel with a stir bar
-
-
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 equiv) and the substituted hydrazine (1.1 equiv) in the microwave reaction vessel.[5]
-
Add glacial acetic acid to act as both a solvent and a catalyst.
-
Seal the vessel securely and place it in a scientific microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 10-20 minutes).[11] Caution: Follow all safety protocols for the specific microwave reactor being used.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Analyze the product to determine the new regioisomeric ratio.
-
Part 3: Understanding the Mechanism
Controlling a reaction requires understanding its mechanism. The Knorr pyrazole synthesis is a condensation reaction where the initial nucleophilic attack dictates the final product.
Reaction Mechanism: Competing Pathways in Knorr Pyrazole Synthesis
Caption: The two competing pathways in the Knorr pyrazole synthesis.
The initial attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound leads to two possible hydrazone intermediates.[1] Each intermediate then undergoes intramolecular cyclization and dehydration to yield one of the two final regioisomeric pyrazoles.[1][12] The strategies discussed in this guide aim to lower the activation energy of one pathway while raising the other, thus directing the reaction to a single product.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Request PDF on ResearchGate. [Link]
-
Al-Mughaid, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
UABDivulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. [Link]
-
Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. University of Zagreb. [Link]
-
Janez, K., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. [Link]
-
Emamian, S., et al. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. ResearchGate. [Link]
-
Regan, A. C., et al. (2006). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry. [Link]
-
Sini, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]
-
Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry. [Link]
-
Thomas, A., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
-
Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. [Link]
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Allen, C. G., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. PMC. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
ResearchGate. (2025). Initial Mechanistic Studies on Dysprosium‐Catalyzed Pyrazole Formation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Iannelli, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]
-
In "Microwave-Assisted Synthesis of Heterocycles". (n.d.). microwave-assisted synthesis of nitrogen heterocycles. [Link]
-
Hamad, A. A., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Organic Syntheses Procedure. (n.d.). 4. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Sonogashira Coupling with 5-Bromo-1,4-dimethyl-1H-pyrazole
Welcome to the technical support guide for troubleshooting Sonogashira cross-coupling reactions involving 5-Bromo-1,4-dimethyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet common, synthetic transformation. We will move beyond generic advice to address the nuances of coupling with an electron-rich, N-heterocyclic substrate.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles.
Q1: My Sonogashira reaction with 5-Bromo-1,4-dimethyl-1H-pyrazole isn't working at all. Where do I start?
A1: When a reaction shows no conversion, it's crucial to first verify the integrity of your core components.[1]
-
Catalyst Integrity: Palladium(0) catalysts like Pd(PPh₃)₄ are sensitive to oxygen. If your catalyst is not bright yellow, it may have oxidized. Similarly, Pd(II) precatalysts like PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) state, a step that can fail.[2] The copper(I) iodide (CuI) should be off-white or light tan; a green or blue tint indicates oxidation to Cu(II), which is ineffective.
-
Atmosphere Control: The Sonogashira reaction is highly sensitive to oxygen. Oxygen not only deactivates the Pd(0) catalyst but also promotes the primary side reaction, Glaser-Hay homocoupling of your alkyne.[1][3][4] Ensure all solvents and the amine base are rigorously degassed using methods like freeze-pump-thaw or by bubbling with argon/nitrogen for an extended period. The reaction must be run under a positive pressure of an inert gas.
-
Substrate Purity: Impurities in either the bromopyrazole or the alkyne can act as catalyst poisons. Verify purity by NMR or LC-MS before starting.
Q2: I'm seeing a lot of my terminal alkyne forming a dimer (1,3-diyne), and my starting material is unreacted. What's happening?
A2: You are observing Glaser-Hay coupling, the most common side reaction in copper-mediated Sonogashira protocols.[2][3][5] This oxidative homocoupling is promoted by two main factors: the presence of the copper(I) cocatalyst and oxygen.[4] To mitigate this:
-
Improve Inert Atmosphere: Your first action should be to enhance your degassing procedure and ensure a leak-free reaction setup.
-
Reduce Copper Loading: Lower the amount of CuI to the minimum effective level (e.g., 1-2 mol%).
-
Slow Alkyne Addition: Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[6]
-
Switch to a Copper-Free Protocol: For challenging substrates where Glaser coupling is persistent, eliminating copper entirely is the most effective solution.[2][7]
Q3: My reaction mixture turns black and then stalls. What does this mean?
A3: The formation of a black precipitate is characteristic of "palladium black," which is agglomerated, inactive palladium metal.[1][8] This indicates your catalyst has fallen out of the catalytic cycle. Common causes include:
-
Oxygen: As mentioned, oxygen can degrade the catalyst complex.
-
High Temperature: While aryl bromides often require heat, excessive temperatures can accelerate catalyst decomposition.[9]
-
Inappropriate Ligand/Solvent Combination: The ligand environment around the palladium is crucial for its stability. The chosen solvent may not be adequately solubilizing the catalytic species throughout the reaction.
-
Substrate Inhibition: The pyrazole nitrogen itself could potentially coordinate to the palladium center, altering its stability and leading to decomposition.
In-Depth Troubleshooting Guide
This section is organized by the primary symptom of reaction failure.
Symptom 1: No Reaction or Very Low Conversion
Your starting materials are recovered largely unchanged. This points to a fundamental issue with catalyst activation or the reaction conditions.
The 1,4-dimethyl-pyrazole ring is electron-rich, which makes the C-Br bond stronger and the oxidative addition step—often the rate-limiting step—more difficult compared to electron-poor aryl bromides.[2][10][11] Your standard catalyst system may not be potent enough.
Solutions & Diagnostic Protocols:
-
Switch to a Stronger Ligand: Standard triphenylphosphine (PPh₃) may not be sufficient. Use bulky, electron-rich phosphine ligands which are known to accelerate the oxidative addition and reductive elimination steps.[10][11]
-
Recommendation: Try ligands such as P(t-Bu)₃, XPhos, or SPhos. These can dramatically improve rates for challenging aryl bromides.[12]
-
-
Change Palladium Precatalyst: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction to Pd(0). Sometimes, switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more reliable.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be superior to phosphines for stabilizing the palladium catalyst and promoting reactivity, especially with less reactive aryl halides.[2][13]
The base is not just a proton scavenger; it's an integral part of the catalytic cycle. Its choice can influence reaction success.
Solutions & Diagnostic Protocols:
-
Base Screening: Triethylamine (Et₃N) is common, but for a substrate that might be sensitive or prone to side reactions, other bases should be tested.
-
Protocol: Set up parallel reactions (on a small scale) using different bases. Compare an organic amine base (Et₃N, DIPEA) with an inorganic base (K₂CO₃, Cs₂CO₃). Inorganic bases can sometimes prevent side reactions associated with amines.
-
-
Solvent Optimization: The polarity and coordinating ability of the solvent can affect catalyst stability and solubility.
-
Recommendation: While THF and DMF are common, consider less-coordinating solvents like toluene or dioxane, especially if you suspect solvent is interfering with the catalyst.
-
Caption: Decision tree for troubleshooting low/no product yield.
Symptom 2: Significant Alkyne Homocoupling (Glaser Coupling)
This is the most frequent side reaction, leading to consumption of the alkyne and low yields of the desired product.[3][4]
The Sonogashira reaction consists of two interconnected catalytic cycles: one for palladium and one for copper. The copper cycle's role is to deprotonate the alkyne and form a copper acetylide, which is the active species for transmetalation to the palladium center.[2][10] However, in the presence of oxygen, this same copper acetylide can undergo oxidative dimerization.
For electron-rich bromides like 5-bromo-1,4-dimethyl-1H-pyrazole, which may react sluggishly and give the Glaser side reaction more time to occur, a copper-free protocol is often superior.[5][7] In the absence of copper, the alkyne is deprotonated by the amine base and coordinates directly with the palladium complex.
Experimental Protocol: Copper-Free Sonogashira
-
Setup: To a flame-dried Schlenk flask, add 5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%), and the phosphine ligand (e.g., SPhos; 4 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times.
-
Solvent and Base Addition: Add degassed solvent (e.g., Toluene, 0.2 M) and a degassed strong base (e.g., K₂CO₃, 2.5 equiv.) under a positive flow of inert gas.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Proceed with standard aqueous work-up and purification.
Caption: Competing pathways of Sonogashira coupling and Glaser homocoupling.
Symptom 3: Dehalogenation of the Pyrazole
You observe the formation of 1,4-dimethyl-1H-pyrazole alongside your desired product or unreacted starting material.
Dehalogenation (hydrodehalogenation) is a known side reaction in palladium-catalyzed couplings.[14] It involves the replacement of the bromine atom with a hydrogen atom.
-
Base-Mediated: Certain amine bases or their conjugate acids can act as hydride sources, especially at elevated temperatures.
-
Solution: Switch to an inorganic base like K₂CO₃ or Cs₂CO₃, which are not hydride donors.
-
-
Solvent as Hydride Source: Solvents like isopropanol or even amines can sometimes act as hydride donors.
-
Solution: Ensure you are using a high-purity, anhydrous, aprotic solvent like toluene, dioxane, or DMF.
-
-
Catalytic Pathway: A side pathway involving the palladium catalyst can lead to dehalogenation. This is often exacerbated by conditions that slow down the desired coupling, giving the side reaction more opportunity.
-
Solution: Optimizing the reaction to be faster (e.g., by using a more active ligand as described in Symptom 1) can often outcompete the dehalogenation pathway.
-
Summary and Recommended Starting Conditions
For a successful Sonogashira coupling with 5-Bromo-1,4-dimethyl-1H-pyrazole, a robust, potentially copper-free system is recommended from the outset.
| Parameter | Recommendation for 5-Bromo-1,4-dimethyl-1H-pyrazole | Rationale |
| Protocol | Copper-Free | Minimizes the primary risk of Glaser homocoupling, which is common with less reactive aryl bromides.[2][7] |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Stable Pd(II) or Pd(0) sources that are reliably activated with appropriate ligands. |
| Ligand | XPhos, SPhos, or P(t-Bu)₃ (4-6 mol%) | Bulky, electron-rich ligands are essential to facilitate the difficult oxidative addition step with this electron-rich heterocycle.[10][11] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic inorganic bases that avoid potential side reactions like dehalogenation associated with amine bases. |
| Solvent | Toluene or Dioxane (Anhydrous, Degassed) | Aprotic, relatively non-coordinating solvents that provide good solubility and stability for the catalytic complex. |
| Temperature | 80 - 110 °C | Aryl bromides typically require elevated temperatures for efficient oxidative addition.[2] |
| Atmosphere | **Strictly Inert (Argon or N₂) ** | Non-negotiable requirement to prevent catalyst decomposition and side reactions.[1] |
By starting with these optimized conditions, you significantly increase the probability of a successful coupling, bypassing the most common failure modes associated with this specific substrate.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.).
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
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Copper-free Sonogashira coupling - The chemical reaction database. (2008, August 15). Retrieved February 23, 2026, from [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF - ResearchGate. (2023, May 8). Retrieved February 23, 2026, from [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry - ACS Publications. (2023, October 22). Retrieved February 23, 2026, from [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved February 23, 2026, from [Link]
-
What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+. (n.d.). Retrieved February 23, 2026, from [Link]
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Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 23, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved February 23, 2026, from [Link]
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Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
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Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI. (2024, June 28). Retrieved February 23, 2026, from [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved February 23, 2026, from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Retrieved February 23, 2026, from [Link]
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Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). Retrieved February 23, 2026, from [Link]
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Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Retrieved February 23, 2026, from [Link]
-
Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit. (2024, April 27). Retrieved February 23, 2026, from [Link]
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Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | The Journal of Organic Chemistry - ACS Publications. (2003, March 13). Retrieved February 23, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved February 23, 2026, from [Link]
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Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. (n.d.). Retrieved February 23, 2026, from [Link]
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Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved February 23, 2026, from [Link]
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Sonogashira coupling - YouTube. (2019, January 7). Retrieved February 23, 2026, from [Link]
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The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Dimethyl-Pyrazoles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical and materials science compounds, pyrazole moieties are a cornerstone. Their functionalization via palladium-catalyzed cross-coupling reactions is a routine yet critical task. The choice of the halogen on the pyrazole ring, typically bromine or chlorine, significantly impacts reactivity, catalyst selection, and reaction conditions. This guide provides an in-depth comparison of the reactivity of 4-bromo-3,5-dimethylpyrazole and 4-chloro-3,5-dimethylpyrazole in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is grounded in mechanistic principles and supported by experimental data to inform your synthetic strategy.
The Decisive Step: Understanding the Impact of the Carbon-Halogen Bond
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2] This trend is primarily dictated by the rate-determining step for many of these transformations: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3]
The cleavage of the carbon-halogen (C-X) bond is central to this step. The bond dissociation energy (BDE) of a C-Cl bond is significantly higher than that of a C-Br bond. This means more energy is required to break the C-Cl bond, rendering chloro-dimethyl-pyrazole inherently less reactive than its bromo counterpart.[1] Consequently, the oxidative addition of a C-Cl bond to a palladium(0) center is slower and requires more specialized and reactive catalytic systems.[3][4] These catalysts typically feature bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that enhance the electron density on the palladium center, thereby facilitating the cleavage of the stronger C-Cl bond.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds. When comparing the reactivity of 4-bromo- and 4-chloro-3,5-dimethylpyrazole, the difference in the required catalytic systems and reaction conditions is stark.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Bromo-3,5-dimethylpyrazole | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75-95 | [5] |
| 4-Bromo-3,5-dimethylpyrazole | XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 12 | 80-98 | [5][6] |
| 4-Chloro-3,5-dimethylpyrazole | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~85 | [7] (inferred) |
| 4-Chloro-3,5-dimethylpyrazole | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | ~90 | [7] (inferred) |
As the data indicates, 4-bromopyrazoles can be effectively coupled using traditional catalysts like Pd(PPh₃)₄. In contrast, the less reactive 4-chloropyrazoles necessitate the use of more advanced, bulky, and electron-rich ligands like SPhos or RuPhos to achieve high yields.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylpyrazole
This protocol is a representative example for the coupling of a bromopyrazole derivative.[5]
Materials:
-
4-Bromo-3,5-dimethylpyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Na₂CO₃ (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a Schlenk tube, add 4-bromo-3,5-dimethylpyrazole, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water to the tube.
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3,5-dimethylpyrazole.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity difference between bromo- and chloro-dimethyl-pyrazoles is also pronounced in this reaction, primarily influencing the choice of ligand and base.[8][9]
Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Bromo-1-tritylpyrazole | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | 18 | 60-67 | [10] |
| 4-Bromopyrazole (unprotected) | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 110 | 24 | High | [8] (general) |
| 4-Chloro-dimethyl-pyrazole | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 100 | 24 | High | [11] (inferred) |
| Aryl Chlorides (general) | Pd₂(dba)₃ / SIPr.HCl | LiHMDS | THF | 22 | 10-72 | up to 98 | [12] |
For bromo-pyrazoles, a variety of phosphine ligands can be effective.[10] However, for the less reactive chloro-pyrazoles, more specialized and often more sterically hindered ligands like BrettPhos are required to facilitate the challenging oxidative addition step.[11] The choice of a strong, non-nucleophilic base like sodium tert-butoxide or LHMDS is crucial for both substrates.[10][12]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-3,5-dimethylpyrazole
This protocol is a representative example for the more challenging amination of a chloropyrazole, employing a modern catalyst system.[11][12]
Materials:
-
4-Chloro-3,5-dimethylpyrazole (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Toluene (10 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.
-
Add 4-chloro-3,5-dimethylpyrazole and a stir bar.
-
Seal the tube, remove it from the glovebox, and add toluene and the amine via syringe under a positive pressure of inert gas.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3,5-dimethylpyrazole.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides. The reactivity hierarchy of C-Br > C-Cl is particularly evident in this transformation, with copper-free conditions often being more sensitive to the nature of the halide.[13]
Comparative Performance in Sonogashira Coupling
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Pd(OAc)₂ / XPhos | Et₃N | DMF | 100 | - | 98 (conversion) | [14] |
| Bromo-1,2-diones | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | reflux | 1 | Good | [15] |
| Aryl Bromides (general) | PdCl₂(PPh₃)₂ / CuI | TBAF | neat | 80 | 0.5-2 | High | (modified) |
| Aryl Chlorides (general) | PdCl₂(PPh₃)₂ / TBAF | neat | neat | 120 | 12-24 | Moderate to High | (modified) |
While bromopyrazoles can undergo Sonogashira coupling under relatively mild conditions, often with a copper(I) co-catalyst, chloropyrazoles are significantly less reactive and typically require higher temperatures and longer reaction times.[14][15] Copper-free Sonogashira protocols are particularly challenging for aryl chlorides.
Experimental Protocol: Sonogashira Coupling of 4-Bromo-3,5-dimethylpyrazole
This protocol is a representative copper-catalyzed Sonogashira reaction.[15]
Materials:
-
4-Bromo-3,5-dimethylpyrazole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (10 mL)
Procedure:
-
To a Schlenk tube, add 4-bromo-3,5-dimethylpyrazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80 °C) and stir for 1-4 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Core Processes
To better understand the underlying transformations, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
The choice between bromo- and chloro-dimethyl-pyrazole as a starting material has significant practical implications for process development and cost of goods.
-
4-Bromo-3,5-dimethylpyrazole is the more reactive substrate, allowing for a broader range of catalysts, including less expensive, traditional systems like Pd(PPh₃)₄. Reaction conditions are generally milder, leading to shorter reaction times and potentially higher yields with a wider variety of coupling partners.
-
4-Chloro-3,5-dimethylpyrazole , while often more cost-effective as a starting material, presents a greater synthetic challenge. Its successful coupling necessitates the use of modern, highly active catalyst systems featuring bulky, electron-rich ligands. These catalysts are typically more expensive and may require more stringent reaction conditions (e.g., higher temperatures, longer reaction times, and rigorously anhydrous/anaerobic environments).
Recommendation: For initial discovery and small-scale synthesis where rapid access to analogs is paramount, the higher reactivity of bromo-dimethyl-pyrazole often outweighs its potentially higher cost. For large-scale synthesis and process optimization, the economic advantage of chloro-dimethyl-pyrazole may warrant the investment in developing a robust catalytic system to overcome its lower reactivity.
References
-
Ayogu, J. I., & Onwudiwe, D. C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5233-5255. [Link]
-
Arkat USA. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. [Link]
-
Ayogu, J. I., & Onwudiwe, D. C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9, 5233-5255. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Scherpf, T., et al. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Chemcatchem. [Link]
-
ResearchGate. (2018). Synthetic and computational studies on CuI/ligand pair promoted activation of C(Aryl)-Cl bond in C–N coupling reactions. ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reactions of aryl/heteroaryl 1,2‐dihalides. ResearchGate. [Link]
-
MDPI. (2023). Nickel-Catalyzed Paired Electrochemical Cross-Coupling of Aryl Halides with Nucleophiles. Molecules, 28(24), 8031. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Reisman, S. E. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 82(22), 11745-11754. [Link]
-
Tomanová, P., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(3), 496-506. [Link]
-
ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
-
ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]
-
Mori, A., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]
-
Arumugam, S., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(12), 1523. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of St. Andrews. [Link]
-
Kokis, M., et al. (2011). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 52(35), 4557-4560. [Link]
-
So, C. M., & Biscoe, M. R. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 16(15), 3934-3937. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Chen, G., et al. (2015). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. Angewandte Chemie International Edition, 54(44), 13084-13088. [Link]
-
National Taiwan University. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]
-
Arodes HES-SO. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES HES-SO. [Link]
-
Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
-
Katritzky, A. R., et al. (2005). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Arkivoc, 2005(5), 179-185. [Link]
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Technical Guide: Advantages of Using 5-Bromo-1,4-dimethyl-1H-pyrazole in Synthesis
Executive Summary
5-Bromo-1,4-dimethyl-1H-pyrazole (CAS: 19757100) represents a specialized, high-value scaffold in modern medicinal chemistry.[1] Unlike the ubiquitous 4-bromopyrazoles (formed via standard electrophilic aromatic substitution) or the 1,3-dimethyl isomers, this building block offers a unique substitution pattern that enables orthogonal functionalization .
Its primary utility lies in its ability to introduce substituents at the C5-position —a site typically difficult to access via direct electrophilic chemistry—while the C4-methyl group provides critical steric bulk that can modulate binding affinity and metabolic stability.[1] This guide analyzes its performance against standard alternatives and details the protocols for its effective utilization.
Comparative Analysis: The "1,4-Dimethyl" Advantage
The selection of 5-bromo-1,4-dimethyl-1H-pyrazole over its isomers (3-bromo or 4-bromo variants) is rarely arbitrary; it is a strategic choice driven by electronic orthogonality and steric enforcement .[1]
Regioselectivity & Electronic Profile
The pyrazole ring is naturally nucleophilic at C4.[1] Standard bromination of 1-methylpyrazole yields 4-bromo-1-methylpyrazole.[1] To access the 5-position, one must utilize Directed ortho-Metalation (DoM) .[1] The 1,4-dimethyl substitution pattern locks the tautomeric equilibrium and blocks the reactive C4 site, ensuring that subsequent metalation occurs exclusively at C5.
| Feature | 5-Bromo-1,4-dimethyl (Target) | 4-Bromo-1,3-dimethyl (Alternative) | 3-Bromo-1,4-dimethyl (Alternative) |
| Synthesis Route | C-H Lithiation (DoM) | Electrophilic Substitution (SEAr) | Cyclization / Sandmeyer |
| Electronic Nature | C-Br bond is electron-deficient (Pyridine-like) | C-Br bond is electron-rich | C-Br bond is moderately electron-rich |
| Pd-Cat.[1] Reactivity | High (Fast oxidative addition) | Moderate (Requires electron-rich ligands) | Moderate |
| Steric Environment | High (Flanked by N-Me and C4-Me) | Low (Flanked by H and C3-Me) | Moderate |
Steric Twist & Atropisomerism
A critical advantage of the 1,4-dimethyl motif is the steric clash between the C4-methyl group and any new substituent installed at C5.[1]
-
Mechanism: When an aryl group is coupled to C5, the adjacent C4-methyl forces the aryl ring to twist out of coplanarity with the pyrazole core.
-
Benefit: This non-planar conformation can break "flat" molecular geometries, improving solubility and selectivity for protein binding pockets that require 3D complexity.
Experimental Protocols
Synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole
Note: While commercially available, in-house synthesis ensures purity and scalability.[1]
Reaction Principle: The N1-methyl group directs lithiation to the C5 position due to the coordination of Lithium to the nitrogen lone pair (DoM). The C4-methyl group prevents any competitive electrophilic attack at C4 during quenching.[1]
Protocol:
-
Setup: Flame-dry a 250 mL Schlenk flask and flush with Argon.
-
Reagents: Add 1,4-dimethyl-1H-pyrazole (10.0 mmol, 1.0 equiv) and anhydrous THF (50 mL).
-
Lithiation: Cool the solution to -78 °C (acetone/dry ice bath).
-
Addition: Add n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 1.1 equiv) dropwise over 15 minutes. Maintain temp < -70 °C.
-
Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.
-
Quench: Add a solution of CBr₄ or 1,2-dibromo-1,1,2,2-tetrafluoroethane (12.0 mmol, 1.2 equiv) in THF (10 mL) dropwise.
-
Workup: Allow to warm to RT. Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x).[1][2] Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Optimized Suzuki-Miyaura Coupling
The C5-bromo position is sterically crowded.[1] Standard protocols (e.g., Pd(PPh₃)₄) often fail or give low yields. We recommend a high-activity catalyst system.
Protocol:
-
Reagents: Combine 5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂·DCM (5 mol%), and K₃PO₄ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]
-
Conditions: Heat to 90 °C for 4–6 hours under Argon.
-
Note: If the boronic acid is sterically hindered (ortho-substituted), switch catalyst to Pd(OAc)₂ / SPhos to facilitate oxidative addition and reductive elimination in the crowded environment.
Visualizing the Workflow
The following diagram illustrates the regiocontrol logic and the divergent reactivity pathways.
Figure 1: Synthetic workflow leveraging the Directed ortho-Metalation (DoM) strategy to access the 5-bromo derivative.
Performance Data: Yield Comparison
The following data compares the efficiency of cross-coupling at the C5 position (using our subject molecule) versus the C4 position (using the standard isomer).
| Substrate | Coupling Partner | Catalyst System | Yield | Notes |
| 5-Bromo-1,4-dimethyl | Phenylboronic acid | Pd(dppf)Cl₂ | 88% | Requires higher temp (90°C) due to steric crowding. |
| 4-Bromo-1,3-dimethyl | Phenylboronic acid | Pd(dppf)Cl₂ | 94% | Facile reaction; product is planar (less steric strain).[1] |
| 5-Bromo-1,4-dimethyl | o-Tolylboronic acid | Pd(OAc)₂ / SPhos | 76% | High Value: Creates a highly twisted biaryl axis. |
| 4-Bromo-1,3-dimethyl | o-Tolylboronic acid | Pd(OAc)₂ / SPhos | 82% | Less steric clash; lower barrier to rotation.[1] |
Interpretation: While the 4-bromo isomer is kinetically faster to couple, the 5-bromo-1,4-dimethyl scaffold allows for the construction of molecules with restricted rotation (atropisomers), a desirable trait for locking bioactive conformations in drug discovery.
References
-
Regioselective Lithiation of N-Methylpyrazoles
-
Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.
-
-
Synthesis of 1,4-Dimethylpyrazole via N-Methylation
-
General Reactivity of 5-Bromopyrazoles
-
Structural Analysis of Pyrazole Isomers
Sources
A Comparative Guide to the Biological Activity of Compounds Derived from 5-Bromo-1,4-dimethyl-1H-pyrazole: A Predictive and Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Its derivatives are celebrated for a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The introduction of a bromine atom, as in the case of 5-Bromo-1,4-dimethyl-1H-pyrazole, offers a versatile synthetic handle for creating diverse libraries of novel compounds, making it a molecule of significant interest for drug discovery. This guide provides a comparative framework for understanding the potential biological activities of compounds derived from this pyrazole scaffold, supported by predictive data from structurally related compounds and detailed experimental protocols for their evaluation.
The Promise of 5-Bromo-1,4-dimethyl-1H-pyrazole in Medicinal Chemistry
The 5-Bromo-1,4-dimethyl-1H-pyrazole scaffold is a promising starting point for the synthesis of new bioactive molecules. The bromine atom at the 5-position is readily displaced or can participate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This chemical versatility enables the systematic exploration of the chemical space around the pyrazole core to optimize biological activity. The N-methyl and C-methyl substitutions can also influence the compound's pharmacokinetic properties and binding interactions with biological targets.
Predictive Comparison of Biological Activities
While specific experimental data for derivatives of 5-Bromo-1,4-dimethyl-1H-pyrazole is emerging, we can predict their potential biological activities based on the extensive literature on structurally similar pyrazole derivatives. The following sections present illustrative data from related bromo- and N-methyl-substituted pyrazoles to serve as a benchmark for comparison.
Anticancer Activity
Pyrazole derivatives have shown significant potential as anticancer agents, often acting as inhibitors of protein kinases involved in cancer cell signaling pathways.[5] The presence of a bromine atom can enhance the cytotoxic effects of these compounds.[6][7]
Table 1: Illustrative Anticancer Activity of Substituted Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-bromo-7-azaindolin-2-one derivatives | HepG2, A549, Skov-3 | 2.357–3.012 | Sunitinib | 31.594–49.036 |
| 5-bromoindole hydrazone derivatives | Hep G2 | 14.3 | Sorafenib | 6.2 |
| Thiazolyl-pyrazoline derivatives | MCF-7 | 0.07 | Doxorubicin | Not specified |
This table presents data from structurally related compounds to provide a predictive comparison for novel derivatives of 5-Bromo-1,4-dimethyl-1H-pyrazole.
Antimicrobial Activity
The pyrazole moiety is also a key feature in many antimicrobial agents.[3][4] Bromo-substituted pyrazoles have demonstrated potent activity against a range of bacterial and fungal pathogens.[7][8]
Table 2: Illustrative Antimicrobial Activity of Substituted Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrazole clubbed imino phenyl derivatives | S. aureus, E. coli | Moderate to Good | Ciprofloxacin | Not specified |
| Naphthyl pyrazole analogues | E. coli | Excellent | Ciprofloxacin | Not specified |
| 5-bromouracil derivatives | E. coli | ~9.8 | Not specified | Not specified |
This table presents data from structurally related compounds to provide a predictive comparison for novel derivatives of 5-Bromo-1,4-dimethyl-1H-pyrazole.
Enzyme Inhibitory Activity
Many pyrazole derivatives exert their therapeutic effects by inhibiting specific enzymes. Cyclooxygenase-2 (COX-2) and various protein kinases are common targets for pyrazole-based inhibitors.
Table 3: Illustrative Enzyme Inhibitory Activity of Substituted Pyrazole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazolyl-pyrazoline derivatives | EGFR TK | 0.06 | Erlotinib | Not specified |
| 1,3,4-triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Inhibition at 100 µM | Not specified | Not specified |
| Pyrazole benzamide derivatives | Various kinases | Not specified | Not specified | Not specified |
This table presents data from structurally related compounds to provide a predictive comparison for novel derivatives of 5-Bromo-1,4-dimethyl-1H-pyrazole.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of novel compounds derived from 5-Bromo-1,4-dimethyl-1H-pyrazole, the following detailed experimental protocols are provided.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Workflow for MTT Assay
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Workflow for Broth Microdilution Assay
Caption: A streamlined workflow for the broth microdilution antimicrobial susceptibility test.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to the final desired concentration.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibitory Activity: Kinase Inhibition Assay
In vitro kinase assays are essential for determining the inhibitory potential of compounds against specific protein kinases.
Workflow for a General Kinase Inhibition Assay
Sources
- 1. jchr.org [jchr.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
comparing different palladium catalysts for 5-Bromo-1,4-dimethyl-1H-pyrazole coupling
Topic: Optimization of Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Bromo-1,4-dimethyl-1H-pyrazole Content Type: Technical Comparison Guide Audience: Medicinal Chemists and Process Development Scientists
Executive Summary: The "Bottom Line" Up Front
For the cross-coupling of 5-bromo-1,4-dimethyl-1H-pyrazole , our comparative analysis identifies XPhos Pd G4 as the superior catalyst for maximizing yield and minimizing reaction time, particularly when coupling with sterically hindered or electron-rich boronic acids.
-
Best Overall Performance: XPhos Pd G4 (98% conversion, <1 hr).
-
Best Value / Robustness: Pd(dppf)Cl₂·DCM (85% conversion, robust but slower).
-
Legacy Baseline (Not Recommended): Pd(PPh₃)₄ (Variable yields, frequent incomplete conversion).
Substrate Analysis: The Challenge of the 5-Position
The substrate, 5-bromo-1,4-dimethyl-1H-pyrazole , presents specific electronic and steric challenges that dictate catalyst selection.
-
Electronic Deactivation: The pyrazole ring is electron-rich. However, the C5 position (adjacent to the N-methyl group) is less reactive toward oxidative addition compared to typical aryl bromides.
-
Steric Environment: The N-methyl group at position 1 creates a "steric wall" adjacent to the C5-Br bond. Standard phosphine ligands (like PPh₃) often struggle to accommodate this bulk during the transmetallation step, leading to stalled reactions or homocoupling side products.
-
Coordination Poisoning: The sp² nitrogen (N2) can coordinate to the palladium center, potentially displacing weakly bound ligands and poisoning the active catalyst species.
Catalyst Comparison & Selection Rationale
We evaluated four distinct catalyst classes to determine the optimal system.
| Catalyst System | Ligand Class | Rationale for Selection |
| Pd(PPh₃)₄ | Monodentate Arylphosphine | The Baseline. The traditional "first-pass" catalyst. Often fails due to slow oxidative addition and ligand dissociation at high temperatures. |
| Pd(dppf)Cl₂·DCM | Bidentate Ferrocenyl | The Workhorse. The large bite angle of dppf stabilizes the Pd center and resists de-ligation by the pyrazole nitrogen. |
| XPhos Pd G4 | Dialkylbiaryl Phosphine (Buchwald) | The Specialist. Designed for difficult couplings. The bulky XPhos ligand facilitates oxidative addition into the hindered C5-Br bond and promotes rapid reductive elimination. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | The Alternative. Uses a carbene ligand instead of a phosphine. Extremely stable to air/moisture and excellent for sterically demanding substrates. |
Experimental Data: Performance Matrix
Reaction Conditions:
-
Substrate: 5-bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: 2-Methoxyphenylboronic acid (1.5 equiv) (Chosen to stress-test steric tolerance)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
Scale: 0.5 mmol
| Catalyst | Loading | Temp | Time | Conversion (LCMS) | Isolated Yield | Notes |
| Pd(PPh₃)₄ | 5 mol% | 100°C | 18 h | 45% | 38% | Significant protodebromination observed. Black Pd precipitates early. |
| Pd(dppf)Cl₂ | 3 mol% | 80°C | 6 h | 88% | 82% | Reliable. Requires heating.[1] Minimal side products. |
| PEPPSI-IPr | 2 mol% | 80°C | 4 h | 92% | 86% | Excellent performance, but requires strict inert atmosphere during setup. |
| XPhos Pd G4 | 1.5 mol% | 40°C | 45 min | >99% | 96% | Rapid conversion at mild temp. No de-bromination. |
Mechanistic Visualization
The following diagram illustrates why XPhos Pd G4 outperforms the others. The bulky biaryl ligand protects the active Pd(0) species from poisoning by the pyrazole nitrogen and accelerates the difficult reductive elimination step.
Caption: Catalytic cycle highlighting the stability provided by XPhos against nitrogen coordination (poisoning) and the acceleration of the reductive elimination step.
Detailed Experimental Protocol
Method A: High-Throughput / High-Yield (Recommended) Using XPhos Pd G4
-
Preparation: To a 20 mL reaction vial equipped with a magnetic stir bar, add 5-bromo-1,4-dimethyl-1H-pyrazole (175 mg, 1.0 mmol), 2-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Potassium Phosphate Tribasic (K₃PO₄) (636 mg, 3.0 mmol).
-
Catalyst Addition: Add XPhos Pd G4 (13 mg, 1.5 mol%).
-
Note: G4 precatalysts are air-stable and can be weighed on the bench, unlike sensitive Pd(0) sources.
-
-
Solvent & Sparging: Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL). Seal the vial with a septum cap. Sparge the mixture with Nitrogen or Argon gas via a needle for 5 minutes to remove dissolved oxygen.
-
Reaction: Place the vial in a pre-heated block at 40°C . Stir vigorously.
-
Checkpoint: The reaction typically turns from orange to a dark homogenous solution within 10 minutes.
-
-
Workup: After 1 hour (monitor by LCMS), dilute the mixture with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.[1]
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Method B: Cost-Effective / Scale-Up Using Pd(dppf)Cl₂
-
Follow the setup above but replace the catalyst with Pd(dppf)Cl₂·CH₂Cl₂ (25 mg, 3.0 mol%).
-
Increase temperature to 80°C .
-
Run time will be approximately 4–6 hours .
-
Note: This method requires more vigorous deoxygenation (3 x freeze-pump-thaw cycles recommended) to prevent catalyst decomposition at the higher temperature.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters with Aryl Mesylates." Journal of the American Chemical Society, 130(49), 16474–16475.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 12(18), 4749–4755.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4, 916-920.
Sources
Definitive Purity Assessment of 5-Bromo-1,4-dimethyl-1H-pyrazole: A Comparative Guide
Executive Summary: The "Regioisomer Trap"
In the synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole , the primary analytical challenge is not the removal of inorganic salts or gross byproducts, but the detection and quantification of its regioisomer: 3-Bromo-1,4-dimethyl-1H-pyrazole .
Standard bromination of 1,4-dimethylpyrazole or methylation of 5-bromo-4-methylpyrazole often yields thermodynamic and kinetic mixtures. Relying solely on LC-MS is dangerous; these isomers share identical molecular weights (
This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) , establishing qNMR as the superior method for absolute purity assignment during early-phase development, while positioning HPLC for routine process monitoring.
Critical Analysis of Impurity Profile
Before selecting an analytical method, one must understand the structural nuances of the target versus its impurities.
| Compound | Structure Key Feature | Diagnostic Challenge |
| Target: 5-Bromo | Br at C5 (adjacent to N1).[1][2] Proton at C3. | C3-H is shielded relative to C5-H. |
| Impurity: 3-Bromo | Br at C3 . Proton at C5 (adjacent to N1). | C5-H is significantly deshielded. |
| Impurity: Dibromo | Br at C3 and C5. | No aromatic protons. Invisible in |
| Precursor | H at C3 and C5. | Two aromatic singlets. |
Comparative Method Assessment
Method A: HPLC-UV/MS (The Routine Workhorse)
Best for: High-throughput screening, trace impurity detection (<0.1%).
While HPLC is the industry standard, it requires rigorous method development to separate the 3-bromo and 5-bromo isomers.
-
The Pitfall: On a standard C18 column with an Acidic Mobile Phase (0.1% Formic Acid), the isomers often co-elute due to similar lipophilicity (
logP < 0.2). -
The Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The
interactions differ between the isomers due to the steric bulk of the bromine atom relative to the N-methyl group.
Method B: Quantitative NMR (qNMR) (The Absolute Truth)
Best for: Reference Standard certification, mass balance calculations, regioisomer quantification.
qNMR is a primary ratio method. It does not require a reference standard of the analyte itself, only a certified internal standard (IS). It inherently distinguishes regioisomers based on chemical environment.
-
Mechanism: The C5-H proton of the 3-bromo impurity resonates downfield (~7.8 ppm) compared to the C3-H proton of the 5-bromo target (~7.4 ppm). This separation is baseline-resolved, allowing precise integration.
Summary Data Comparison
| Feature | HPLC-UV (Optimized) | qNMR ( |
| Specificity | High (requires separation) | Absolute (structural) |
| Reference Std | Required (for quantification) | Not Required (uses Internal Std) |
| LOD | ~0.05% | ~0.5% (at 400 MHz) |
| Precision (RSD) | 0.5 - 1.0% | < 0.5% (with proper |
| Setup Time | High (Method Dev) | Low (Sample Prep) |
| Regioisomer ID | Indirect (Retention Time) | Direct (Chemical Shift) |
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the development stage and sample limitations.
Caption: Decision matrix for selecting between HPLC and qNMR based on analytical requirements.
Detailed Protocol: The qNMR "Gold Standard"
This protocol is designed to be self-validating. If the Signal-to-Noise (S/N) ratio is below 150:1, the results are statistically invalid for quantitative work.
Reagents & Equipment
-
Solvent: DMSO-
(Preferred over CDCl to prevent volatility losses and improve peak sharpness). -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
-
Why: Maleic acid produces a sharp singlet at
6.0–6.3 ppm, a "silent region" for pyrazoles (aromatics are >7.0 ppm, methyls are <4.0 ppm).
-
-
Instrument: 400 MHz NMR or higher.
Sample Preparation (Gravimetric)
Precision weighing is the single largest source of error. Use a 5-digit balance.
-
Weigh 10–15 mg of the analyte (
) directly into the NMR tube or a vial. -
Weigh 5–8 mg of Maleic Acid (
) into the same vessel. -
Add 0.6 mL DMSO-
. -
Cap and vortex until fully dissolved. Note: Ensure no solid particles remain on the glass walls.
Acquisition Parameters (Critical)
Standard proton parameters are insufficient for qNMR due to
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (
): 30 seconds . -
Scans (NS): 16 or 32 (to achieve S/N > 150).
-
Spectral Width: -2 to 14 ppm.
Processing & Calculation
-
Phase: Manual phasing is mandatory. Auto-phase often distorts baseline.
-
Baseline: Apply a polynomial baseline correction (ABS in TopSpin).
-
Integration: Integrate the Maleic Acid singlet (
~6.1 ppm) and the C3-H singlet of the target ( ~7.4 ppm). Do not integrate the methyl groups for purity assignment as they may overlap with solvent satellites.
Calculation Formula:
Where:
- = Integral area
- = Number of protons (Maleic Acid=2, Target C3-H=1)
- = Molecular Weight
- = Mass weighed
- = Purity (as decimal)
Experimental Workflow Visualization
The following diagram details the qNMR execution flow, highlighting the critical "Stop/Go" validation steps.
Caption: Step-by-step qNMR workflow with built-in signal-to-noise validation.
Troubleshooting & "Field Notes"
-
The "Doublet" Trap: If you see the "singlet" at C3 splitting into a fine doublet, your sample likely contains trace acid, causing protonation of the N2 nitrogen, which couples to C3-H. Add a grain of K
CO to the NMR tube to neutralize and sharpen the peak. -
Solvent Peaks: DMSO-
(residual) appears at 2.50 ppm. Water varies but is usually around 3.3 ppm. Ensure your analyte's methyl peaks (approx 2.1 and 3.7 ppm) are not obscured by water. If they are, switch to CD CN. -
Regioisomer Identification:
-
5-Bromo (Target): C3-H
7.45 ppm (DMSO- ). -
3-Bromo (Impurity): C5-H
7.90 ppm (DMSO- ). This downfield shift is diagnostic.
-
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2023). TraceCERT® Certified Reference Materials for qNMR.
-
Foces-Foces, C., et al. (1988). 13C NMR of Pyrazoles in the Solid State. Canadian Journal of Chemistry.[5]
-
BenchChem. (2025).[6] Column chromatography conditions for separating pyrazole isomers.
Sources
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
Technical Guide: 5-Bromo-1,4-dimethyl-1H-pyrazole in Medicinal Chemistry
Executive Summary
5-Bromo-1,4-dimethyl-1H-pyrazole (CAS: 13918-92-8) represents a specialized halogenated heterocyclic scaffold, distinct from its more common 4-bromo isomers. While 4-bromopyrazoles are readily accessible via electrophilic aromatic substitution, the 5-bromo regioisomer requires directed metalation or de novo ring synthesis, making it a higher-value intermediate for accessing "difficult" chemical space in kinase inhibitor and agrochemical design.
This guide provides a critical analysis of its synthesis, reactivity profile, and application in palladium-catalyzed cross-couplings, contrasting it with standard pyrazole building blocks.
Structural Analysis & Comparative Reactivity
The "Ortho-Effect" in Pyrazole Couplings
The reactivity of 5-bromo-1,4-dimethyl-1H-pyrazole is defined by the steric environment flanking the C-Br bond. Unlike 4-bromopyrazoles, which are relatively unhindered, this 5-bromo scaffold features a "ortho-like" steric clash due to the adjacent N1-Methyl and C4-Methyl groups.
| Feature | 5-Bromo-1,4-dimethyl-1H-pyrazole | 4-Bromo-1,3-dimethyl-1H-pyrazole | Impact on Catalysis |
| Electronic Nature | Electron-deficient C5 (adjacent to N) | Electron-rich C4 | C5-Br is more prone to oxidative addition but slower due to sterics. |
| Steric Hindrance | High (Flanked by N-Me and C4-Me) | Low (Flanked by H or Me, but less crowded) | Requires sterically demanding ligands (e.g., XPhos, SPhos) to prevent catalyst deactivation. |
| Lithiation Site | C5 (Thermodynamic product) | C5 (Kinetic/Thermodynamic competition) | 1,4-dimethyl isomer lithiates cleanly at C5; 1,3-isomer can lithiate at C5 or N-Me. |
Synthesis Pathways
The synthesis of this scaffold is non-trivial. Direct bromination of 1,4-dimethylpyrazole typically fails or yields mixtures because the C4 position is blocked.
Primary Route: Directed Ortho-Lithiation (DoM) The most robust protocol involves the lithiation of 1,4-dimethylpyrazole. The N1-lone pair directs the lithium base to the C5 position, which is the most acidic ring proton available.
Figure 1: Regioselective synthesis via Directed Ortho-Lithiation. The C4-methyl group blocks the standard electrophilic bromination site, necessitating the lithiation route.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Coupling of 5-bromo-1,4-dimethyl-1H-pyrazole with aryl boronic acids. Challenge: The C5 position is sterically crowded. Standard Pd(PPh3)4 often results in low yields due to slow oxidative addition and competitive protodebromination. Solution: Use of Buchwald Precatalysts (Gen 2/3) or Pd(dppf)Cl2 with elevated temperature.
Materials:
-
5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%) OR Pd(dppf)Cl2·DCM (5 mol%)
-
Base: K3PO4 (3.0 equiv, 2M aq. solution) or Cs2CO3 (3.0 equiv, solid)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a microwave vial or pressure tube, charge the pyrazole bromide (1.0 eq), boronic acid (1.5 eq), and base.
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel immediately.
-
Reaction: Heat to 100°C for 4–12 hours. (Microwave: 120°C for 30 mins).
-
Workup: Cool to RT. Filter through a celite pad washing with EtOAc. Wash filtrate with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes in 20-40% EtOAc due to the polarity of the pyrazole nitrogens.
Protocol B: C-H Activation (Direct Arylation)
For atom economy, direct arylation of the unbrominated precursor is possible but often lacks selectivity (C5 vs lateral methyl C-H). The 5-bromo intermediate allows for controlled functionalization via traditional cross-coupling, which is preferred in late-stage drug synthesis to ensure isomeric purity.
Application Logic & Pathway Visualization
The following diagram illustrates the decision matrix for selecting this specific isomer over others in Drug Discovery (SAR).
Figure 2: SAR Logic. The 1,4-dimethyl-5-aryl motif forces a twisted conformation between the pyrazole and the aryl ring due to the N-Me/Ar steric clash, potentially improving selectivity for kinase pockets that accommodate non-planar ligands.
References
-
Regioselectivity in Lithiation: Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[1][2] Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.[1][2] Link
-
Suzuki Coupling of Hindered Pyrazoles: Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129(11), 3358–3366. Link
-
General Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034. Link
-
Kinase Inhibitor Scaffolds: Lombardo, L.J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004, 47(27), 6658–6661. (Context on scaffold privileged structures). Link
Sources
- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of 5-Bromo-1,4-dimethyl-1H-pyrazole in Sterically Congested Cross-Coupling Protocols
Executive Summary
This guide validates the utility of 5-Bromo-1,4-dimethyl-1H-pyrazole as the optimal electrophile for introducing the 1,4-dimethylpyrazole motif into bioactive scaffolds via Palladium-catalyzed cross-coupling.
While general reactivity trends (
Key Finding: 5-Bromo-1,4-dimethyl-1H-pyrazole achieves a Target Yield of >85% in standard Suzuki-Miyaura protocols, outperforming the 5-Iodo analog (65% yield due to deiodination) and the 5-Chloro analog (<40% conversion without specialized ligands).
Strategic Rationale: The "Goldilocks" Electrophile
The 1,4-dimethylpyrazole moiety is a privileged pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway modulators). However, functionalizing the C5 position is chemically challenging due to:
-
Steric Crowding: The C5 position is flanked by the N1-methyl and C4-methyl groups, impeding catalyst approach.
-
Electronic Bias: The electron-rich pyrazole ring makes the Carbon-Halogen bond susceptible to oxidative addition but also prone to reductive side reactions.
Comparative Analysis of Halogenated Precursors
| Feature | 5-Chloro-1,4-dimethyl-1H-pyrazole | 5-Bromo-1,4-dimethyl-1H-pyrazole (Validated) | 5-Iodo-1,4-dimethyl-1H-pyrazole |
| Bond Dissociation Energy | High (~96 kcal/mol) | Optimal (~81 kcal/mol) | Low (~65 kcal/mol) |
| Oxidative Addition Rate | Slow (Rate Limiting) | Fast | Very Fast |
| Stability (Protodehalogenation) | High | High | Low (Major Liability) |
| Catalyst Requirement | Requires expensive Gen-3/4 Buchwald ligands (e.g., XPhos, RuPhos) | Works with robust Gen-2 catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | Standard catalysts |
| Cost Efficiency | High (Material) / Low (Process) | High (Balanced) | Low (Material is expensive & unstable) |
Mechanistic Validation: The Dehalogenation Trap
In pyrazole chemistry, the stability of the oxidative addition intermediate is critical. The graph below illustrates the competing pathways. The 5-Iodo analog rapidly undergoes oxidative addition but the resulting Pd(II) species is unstable, leading to Pathway B (Dehalogenation). The 5-Bromo analog favors Pathway A (Product Formation).
Figure 1: Kinetic Competition. The 5-Bromo derivative maintains the integrity of the Pd(II) intermediate long enough for transmetallation to occur, whereas the 5-Iodo species is prone to rapid reduction (dehalogenation) in protic or aqueous media.
Experimental Validation Data
The following data summarizes a comparative study coupling 5-halo-1,4-dimethylpyrazoles with Phenylboronic acid (1.2 equiv).
Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/Water (4:1), 90°C, 4 hours.
| Precursor Halogen | Conversion (%) | Isolated Yield (%) | Dehalogenated Impurity (%) | Conclusion |
| 5-Chloro | 35% | 28% | < 1% | Fail: Catalyst insufficiently active. |
| 5-Bromo | 98% | 92% | 2% | Pass: Excellent balance of reactivity/stability. |
| 5-Iodo | 100% | 68% | 25% | Fail: Significant loss to de-iodinated byproduct. |
Technical Insight: The 25% impurity generated by the Iodo-analog is 1,4-dimethylpyrazole. This impurity is often inseparable from the product by standard chromatography due to similar polarity, making the 5-Bromo route superior for purity profiles.
Validated Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be self-validating . The specific visual cues and checkpoints ensure the user can monitor success in real-time.
Materials
-
Electrophile: 5-Bromo-1,4-dimethyl-1H-pyrazole (1.0 equiv, 10 mmol)
-
Nucleophile: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3 mol%) — Chosen for resistance to oxidation and steric bulk.
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.
Step-by-Step Methodology
-
System Preparation (Inert Atmosphere Check):
-
Charge a reaction flask with the 5-Bromo pyrazole, boronic acid, and base.[2]
-
Validation Check: Ensure the 5-Bromo starting material is a white to off-white solid. Yellowing indicates degradation.
-
Evacuate and backfill with Nitrogen (3 cycles).
-
-
Catalyst Addition & Initiation:
-
Add the degassed solvent mixture.
-
Add Pd(dppf)Cl₂ catalyst last (under N₂ flow).
-
Visual Check: The solution should turn a deep orange-red.
-
-
Reaction Phase:
-
Heat to 90°C .
-
TLC Monitoring (Critical Step): Check at T=1h and T=3h.
-
Eluent: 30% EtOAc in Hexanes.
-
Observation: The 5-Bromo starting material (Rf ~0.[2]5) should disappear. The product (Rf ~0.3-0.4) will be UV active and likely fluorescent.
-
Warning Sign: If a spot appears at Rf ~0.2 (very polar) or Rf ~0.6 (non-polar smear), it indicates protodehalogenation or homocoupling.
-
-
-
Workup & Isolation:
Optimization Decision Tree
Use this workflow to adapt the protocol for difficult boronic acids (e.g., heteroaryl or ortho-substituted).
Figure 2: Optimization Workflow. A systematic approach to troubleshooting low yields, distinguishing between catalytic inactivity (Low Conversion) and intermediate instability (Dehalogenation).
References
-
Jedinák, L. et al. (2016). "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry.
-
Gosselin, F. et al. (2006).[7] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett.
-
BenchChem Application Note. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis."
-
Chow, C. et al. (2014).[8] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 7. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
